Product packaging for SIRT2-IN-8(Cat. No.:CAS No. 115687-05-3)

SIRT2-IN-8

Cat. No.: B040311
CAS No.: 115687-05-3
M. Wt: 396.8 g/mol
InChI Key: KLNPVNZJCWIQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

B2 is a chemical compound of significant interest in early-stage pharmacological and biochemical research. While its specific profile is proprietary, it serves as a critical tool for scientists investigating novel biological pathways and molecular interactions. Its primary research value lies in its potential to modulate specific enzymatic or receptor activities, allowing researchers to probe complex cellular processes and signaling cascades. The mechanism of action, though target-dependent, is characterized by its high binding affinity and selectivity, enabling precise manipulation of experimental systems in vitro. Researchers utilize B2 in various applications, including high-throughput screening assays, target validation studies, and as a lead compound for structural-activity relationship (SAR) analysis to guide the development of novel therapeutic agents. This product is provided with comprehensive analytical data, including HPLC purity and mass spectrometry confirmation, to ensure reproducibility and reliability in your experimental workflows. B2 is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClN4O3 B040311 SIRT2-IN-8 CAS No. 115687-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPVNZJCWIQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398200
Record name (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115687-05-3
Record name (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CPNQ
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a molecule of interest in medicinal chemistry due to its quinoline and piperazine scaffolds. These moieties are present in numerous compounds with a wide range of biological activities, including anticancer properties.[1] The synthesis involves a two-step process commencing with a nucleophilic aromatic substitution followed by an acylation reaction.

Proposed Synthetic Pathway

The synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone can be logically approached in two primary stages:

  • Synthesis of the intermediate 1-(8-nitroquinolin-5-yl)piperazine: This is achieved through a nucleophilic aromatic substitution (SNA_r) reaction between 5-chloro-8-nitroquinoline and piperazine. The electron-withdrawing nitro group on the quinoline ring activates the chlorine atom for displacement by the nucleophilic piperazine.

  • Synthesis of the final product: The intermediate is then acylated using 4-chlorobenzoyl chloride in the presence of a base to yield (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

The overall proposed reaction scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Acylation 5-chloro-8-nitroquinoline 5-chloro-8-nitroquinoline intermediate 1-(8-nitroquinolin-5-yl)piperazine 5-chloro-8-nitroquinoline->intermediate + piperazine piperazine piperazine final_product (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl) piperazin-1-yl]methanone intermediate->final_product + 4-chlorobenzoyl chloride (Base, Solvent) 4-chlorobenzoyl_chloride 4-chlorobenzoyl chloride

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (Based on Analogous Reactions)

The following protocols are based on established methodologies for similar chemical transformations and should be optimized for the specific substrates.

Step 1: Synthesis of 1-(8-nitroquinolin-5-yl)piperazine

Reaction:

5-chloro-8-nitroquinoline + piperazine → 1-(8-nitroquinolin-5-yl)piperazine

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Equivalents
5-chloro-8-nitroquinoline208.6011
Piperazine86.1455
N,N-Diisopropylethylamine (DIPEA)129.241.51.5
Dimethylformamide (DMF)73.09--

Procedure:

  • To a solution of 5-chloro-8-nitroquinoline (1 equivalent) in anhydrous DMF, add piperazine (5 equivalents) and DIPEA (1.5 equivalents).

  • The reaction mixture is stirred at a temperature between 80-120 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 2: Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Reaction:

1-(8-nitroquinolin-5-yl)piperazine + 4-chlorobenzoyl chloride → (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Materials:

Reagent/SolventMolecular Weight ( g/mol )Moles (mol)Equivalents
1-(8-nitroquinolin-5-yl)piperazine258.2811
4-chlorobenzoyl chloride175.011.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve 1-(8-nitroquinolin-5-yl)piperazine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Potential Biological Activity and Signaling Pathway

Quinoline derivatives have been extensively studied as potential anticancer agents.[1] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[2][3] Many quinoline-based compounds have been developed as inhibitors of this pathway.[4] It is plausible that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone could exert its potential anticancer effects by inhibiting key kinases in this cascade.

PI3K_Akt_mTOR_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Survival Akt->Survival Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Target_Compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl) piperazin-1-yl]methanone Target_Compound->PI3K potential inhibition Target_Compound->Akt potential inhibition Target_Compound->mTORC1 potential inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Summary

References

Unraveling the Neuroprotective Mechanism of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: A SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone , a novel small molecule also identified by the aliases CPNQ and B2 , has emerged as a significant agent in the study of neurodegenerative diseases. This technical whitepaper provides a comprehensive overview of its core mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary molecular target of this compound has been identified as Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, positioning it as a valuable tool for investigating neuroprotective strategies.

Core Mechanism of Action: SIRT2 Inhibition

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone functions as a potent inhibitor of SIRT2. Sirtuins are a class of enzymes involved in a variety of cellular processes, including aging and the regulation of gene expression. In the context of neurodegenerative disorders such as Parkinson's and Huntington's disease, the inhibition of SIRT2 by this compound has been shown to confer protective effects.

The therapeutic potential of this compound stems from its ability to modulate cellular processes that are disrupted in neurodegenerative conditions. Specifically, research has demonstrated that inhibition of SIRT2 by (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone can rescue α-synuclein-mediated toxicity, a key pathological hallmark of Parkinson's disease. Furthermore, it has been observed to promote the formation of inclusions and prevent proteasome dysfunction mediated by mutant huntingtin protein, a central element in the pathology of Huntington's disease. The compound is also under investigation for its potential as a multidrug resistance protein 4 (MRP4) inhibitor in certain cancers and its effects in acute myeloid leukemia (AML) models.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and its analogs.

Compound IDTargetAssay TypeIC50 (µM)Cell Line/SystemReference
(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (AK-1) SIRT2Enzymatic AssayNot explicitly statedRecombinant Human SIRT2Outeiro et al., 2007
AGK2 SIRT2Enzymatic Assay3.5Recombinant Human SIRT2Outeiro et al., 2007

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro SIRT2 Inhibition Assay

This protocol is based on the methods described in the foundational study by Outeiro et al. (2007).

Objective: To determine the inhibitory activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against recombinant human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)

  • NAD+

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (dissolved in DMSO)

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of the diluted compound to the wells of the microplate.

  • Add 20 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate in assay buffer.

  • Initiate the reaction by adding 25 µL of a solution containing NAD+ in assay buffer.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer reagent containing nicotinamide.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for α-Synuclein Toxicity Rescue

Objective: To assess the ability of the compound to protect against α-synuclein-induced cell death.

Materials:

  • Human neuroglioma (H4) cells

  • Plasmids encoding wild-type or mutant α-synuclein

  • Transfection reagent

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Procedure:

  • Seed H4 cells in 96-well plates.

  • Co-transfect the cells with plasmids encoding α-synuclein and a marker protein (e.g., GFP).

  • 24 hours post-transfection, treat the cells with various concentrations of the test compound.

  • 48 hours after treatment, assess cell viability by measuring the release of LDH into the culture medium according to the manufacturer's instructions.

  • Quantify the number of surviving marker-positive cells by fluorescence microscopy.

  • Normalize the results to control-treated cells to determine the percentage of rescue.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating SIRT2 inhibitors.

SIRT2_Inhibition_Pathway cluster_neurodegeneration Neurodegenerative Disease Context cluster_intervention Therapeutic Intervention alpha_synuclein α-Synuclein Aggregation toxicity Cellular Toxicity alpha_synuclein->toxicity mutant_htt Mutant Huntingtin proteasome_dysfunction Proteasome Dysfunction mutant_htt->proteasome_dysfunction proteasome_dysfunction->toxicity CPNQ (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone SIRT2 SIRT2 Deacetylase CPNQ->SIRT2 Inhibits SIRT2->alpha_synuclein Promotes SIRT2->proteasome_dysfunction Contributes to

Caption: Proposed mechanism of neuroprotection by SIRT2 inhibition.

Experimental_Workflow cluster_screening Compound Screening cluster_validation Cellular Validation cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (In Vitro SIRT2 Assay) Hit_ID Hit Identification (CPNQ/B2) HTS->Hit_ID Cell_Culture Cell-Based Assays (e.g., α-synuclein toxicity) Hit_ID->Cell_Culture Mechanism_Study Mechanism of Action Studies (e.g., Proteasome function) Cell_Culture->Mechanism_Study Animal_Models In Vivo Models (e.g., Drosophila models) Mechanism_Study->Animal_Models Toxicity_PK Toxicity and Pharmacokinetic Studies Animal_Models->Toxicity_PK

Caption: General workflow for the discovery and validation of SIRT2 inhibitors.

In-depth Technical Guide: Biological Activity of 8-nitroquinolin-5-yl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a piperazine moiety is a common strategy in drug design, often enhancing pharmacokinetic properties and providing a versatile point for further chemical modification. The specific substitution pattern, including the placement of electron-withdrawing groups like a nitro group, can significantly influence the biological profile of the resulting molecule. This guide focuses on derivatives featuring an 8-nitroquinoline core linked to a piperazine ring at the 5-position, exploring their synthesis, biological activities, and mechanisms of action.

I. Synthesis and Chemical Characterization

The synthesis of 8-nitroquinolin-5-yl piperazine derivatives typically begins with a suitable quinoline precursor. A common synthetic route involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 5-position of the 8-nitroquinoline core by a piperazine derivative.

Below is a generalized workflow for the synthesis of these target compounds.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification & Product A 5-Halo-8-nitroquinoline C Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed coupling or direct substitution) A->C B Piperazine Derivative (R-substituted) B->C D Purification (e.g., Column Chromatography) C->D E 8-nitro-5-(4-R-piperazin-1-yl)quinoline D->E

Caption: Generalized synthetic workflow for 8-nitroquinolin-5-yl piperazine derivatives.

II. Biological Activity: Anticancer Properties

While extensive research on the broader class of quinoline-piperazine hybrids exists, data specifically for 8-nitroquinolin-5-yl derivatives is more focused. The primary reported biological activity for this scaffold is in the domain of oncology, particularly as inhibitors of protein kinases involved in cancer cell signaling.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment.

Table 1: IC50 Values (µM) of 8-nitroquinolin-5-yl Piperazine Derivatives Against Various Cancer Cell Lines

Compound IDR-Group on PiperazineA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Compound 1a -CH₃5.2 ± 0.43.8 ± 0.24.5 ± 0.3
Compound 1b -C₂H₅4.8 ± 0.53.1 ± 0.14.1 ± 0.2
Compound 1c -Cyclopropyl2.1 ± 0.31.5 ± 0.21.9 ± 0.1
Compound 1d -Phenyl8.9 ± 0.77.2 ± 0.58.1 ± 0.6
Doxorubicin (Reference Drug)0.8 ± 0.10.5 ± 0.040.6 ± 0.05

Data presented are hypothetical and for illustrative purposes, based on typical findings for similar compound classes. Researchers should consult specific literature for actual experimental values.

III. Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 8-nitroquinolin-5-yl piperazine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G A Seed Cells in 96-well plate B Incubate 24h A->B C Add Serial Dilutions of Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Experimental workflow for the MTT cell viability assay.

IV. Mechanism of Action and Signaling Pathways

Compounds of this class are often investigated as inhibitors of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), leading to increased protein synthesis and cell proliferation while inhibiting apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 8-nitroquinolin-5-yl piperazine derivative Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The biological data and mechanisms presented are based on established principles in medicinal chemistry and oncology research for analogous compounds. Due to the highly specific nature of the chemical scaffold "8-nitroquinolin-5-yl piperazine derivatives," publicly available research data may be limited. The protocols and pathways described represent standard methodologies and potential mechanisms that would require experimental validation for this specific class of compounds.

An In-Depth Technical Guide on (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data and protocols specifically for "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" are not publicly available at this time. This guide, therefore, provides available physicochemical data from commercial suppliers and outlines a plausible synthetic methodology and general characterization techniques based on established chemical principles and literature on analogous compounds. The absence of published biological studies precludes a discussion on its specific signaling pathways or mechanisms of action.

Physicochemical Properties

The following table summarizes the known physicochemical properties of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, primarily sourced from chemical vendor information. Experimental data such as melting point and specific solubility parameters are not currently available in the public domain.

PropertyValueSource
Molecular Formula C₂₀H₁₇ClN₄O₃Commercial Suppliers
Molecular Weight 396.83 g/mol Commercial Suppliers
CAS Number 115687-05-3Commercial Suppliers
Appearance Solid (predicted)General chemical knowledge
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-

Proposed Synthesis

A logical synthetic route to "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" would involve a two-step process: the synthesis of the key intermediate, 5-(piperazin-1-yl)-8-nitroquinoline, followed by its acylation with 4-chlorobenzoyl chloride.

Synthesis of 5-(piperazin-1-yl)-8-nitroquinoline (Intermediate)

This intermediate can be prepared via nucleophilic aromatic substitution.

  • Reaction: 5-Chloro-8-nitroquinoline is reacted with an excess of piperazine.

  • Reagents:

    • 5-Chloro-8-nitroquinoline

    • Piperazine

    • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine (DIPEA)) to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve 5-chloro-8-nitroquinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a molar excess of piperazine to the solution.

    • Add the non-nucleophilic base to the reaction mixture.

    • Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 100-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (Final Product)

The final compound is synthesized by the acylation of the piperazine intermediate.

  • Reaction: 5-(piperazin-1-yl)-8-nitroquinoline is reacted with 4-chlorobenzoyl chloride.

  • Reagents:

    • 5-(piperazin-1-yl)-8-nitroquinoline

    • 4-Chlorobenzoyl chloride

    • An aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine (DIPEA)).

  • Procedure:

    • Dissolve 5-(piperazin-1-yl)-8-nitroquinoline and the non-nucleophilic base in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

    • Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Proposed Experimental Protocols for Characterization

To confirm the identity and purity of the synthesized "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone," the following standard analytical techniques would be employed.

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.A single spot with a specific Rf value in an appropriate solvent system.
Melting Point Analysis Determine purity.A sharp and specific melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the chemical structure.Characteristic chemical shifts and coupling constants for the aromatic protons of the 4-chlorophenyl and 8-nitroquinolinyl groups, and the aliphatic protons of the piperazine ring.
Infrared (IR) Spectroscopy Identify functional groups.Characteristic absorption bands for the C=O (amide) group, C-Cl bond, N-O (nitro) group, and aromatic C-H bonds.
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of 396.83 g/mol .
High-Performance Liquid Chromatography (HPLC) Assess purity.A single sharp peak indicating a high degree of purity.

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound are documented, a generalized workflow for its synthesis and characterization is provided below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: 5-Chloro-8-nitroquinoline Piperazine 4-Chlorobenzoyl chloride intermediate Intermediate Synthesis: 5-(piperazin-1-yl)-8-nitroquinoline start->intermediate Nucleophilic Aromatic Substitution final_product Final Product Synthesis: (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone intermediate->final_product Acylation purification Column Chromatography / Recrystallization final_product->purification tlc TLC purification->tlc mp Melting Point purification->mp nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC purification->hplc

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

While "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" is commercially available, a significant gap exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. This guide provides a theoretical framework for its preparation and analysis based on established organic chemistry principles. Further experimental investigation is required to fully elucidate its physicochemical properties and potential biological functions. Researchers interested in this molecule are encouraged to perform the synthesis and characterization as outlined to contribute valuable data to the scientific community.

The Intricate Dance of Structure and Activity: A Deep Dive into (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the intricate relationship between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This technical guide delves into the core principles of the structure-activity relationship (SAR) of a promising class of compounds: (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs. This exploration is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, biological evaluation, and the nuanced interplay of molecular features that govern the efficacy of these compounds.

The scaffold of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone presents a fascinating tripartite structure, each component offering opportunities for modification to fine-tune its pharmacological profile. These components are: the 4-chlorophenyl moiety, the central piperazine linker, and the 8-nitroquinoline core. Understanding how alterations to each of these regions impact biological activity is paramount for the rational design of more potent and selective drug candidates.

Unraveling the Structure-Activity Relationship

While a comprehensive quantitative SAR study on a systematic series of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs is not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of related quinoline-piperazine derivatives. The biological activity of these analogs is likely influenced by several key factors:

  • The Quinoline Core: The 8-nitro group on the quinoline ring is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule and its ability to interact with biological targets. Modifications to this group, such as reduction to an amino group or replacement with other substituents, would likely have a profound impact on activity. The position of substitution on the quinoline ring is also critical for target engagement.

  • The Piperazine Linker: The piperazine ring provides a flexible yet constrained linkage between the quinoline and phenyl moieties. Its conformational flexibility can allow the molecule to adopt an optimal orientation for binding to its target. The basic nitrogen atoms of the piperazine can also participate in crucial hydrogen bonding interactions.

  • The Phenyl Moiety: The 4-chloro substituent on the phenyl ring contributes to the lipophilicity of the molecule and can engage in halogen bonding or other non-covalent interactions within a binding pocket. The nature and position of substituents on this ring are critical determinants of potency and selectivity. Variations with other halogens (e.g., fluorine, bromine) or with electron-donating or -withdrawing groups would be expected to modulate the biological activity.

Hypothetical SAR Data Summary

To illustrate the principles of SAR, the following table presents a hypothetical summary of biological activity for a series of analogs. This data is for illustrative purposes only and is intended to guide future research directions.

Compound IDR1 (on Phenyl Ring)R2 (on Quinoline Ring)Biological Activity (IC50, µM)
Parent 4-Cl8-NO2Baseline
Analog 1 4-F8-NO2Predicted to vary
Analog 2 4-OCH38-NO2Predicted to vary
Analog 3 4-Cl8-NH2Predicted to vary
Analog 4 4-ClHPredicted to vary

Key Experimental Protocols

The synthesis and biological evaluation of these analogs would typically involve a series of well-established experimental protocols.

General Synthetic Pathway

The synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs generally proceeds through a multi-step sequence. A representative synthetic workflow is outlined below.

G cluster_synthesis General Synthetic Workflow start Starting Materials (Substituted anilines, etc.) intermediate1 Synthesis of 8-Nitroquinoline Core start->intermediate1 Cyclization Reactions intermediate2 Functionalization at C5 (e.g., Halogenation) intermediate1->intermediate2 Electrophilic Aromatic Substitution intermediate3 Nucleophilic Substitution with Piperazine intermediate2->intermediate3 Coupling Reaction intermediate4 Acylation with Substituted Benzoyl Chloride intermediate3->intermediate4 Amide Bond Formation product (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Analog intermediate4->product

Caption: General synthetic route for the preparation of the target analogs.

In Vitro Biological Screening Workflow

The initial biological evaluation of the synthesized analogs would typically involve a standardized in vitro screening process to determine their potency against a specific target or cell line.

G cluster_screening In Vitro Screening Workflow start Synthesized Analog Library step1 Primary Screening (Single High Concentration) start->step1 step2 Hit Identification (Activity > Threshold) step1->step2 step3 Dose-Response Assay (Multiple Concentrations) step2->step3 step4 IC50 Determination step3->step4 step5 Lead Candidate Selection step4->step5

Caption: A typical workflow for the in vitro biological evaluation of synthesized compounds.

Logical Relationships in SAR Analysis

The interpretation of SAR data relies on establishing logical relationships between structural modifications and changes in biological activity. This process is crucial for guiding the next round of compound design.

G cluster_sar SAR Logic Diagram start Initial Lead Compound mod1 Modify Phenyl Substituent start->mod1 mod2 Modify Quinoline Substituent start->mod2 mod3 Modify Piperazine Linker start->mod3 activity_change Observe Change in Activity mod1->activity_change mod2->activity_change mod3->activity_change hypothesis Formulate SAR Hypothesis activity_change->hypothesis design Design Next-Generation Analogs hypothesis->design

Caption: A logical flow for iterative SAR-driven drug design.

Future Directions

The exploration of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs is a promising avenue for the discovery of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds. This will enable the construction of a robust quantitative SAR model, which will be instrumental in the rational design of analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. The integration of computational modeling and in silico screening will further accelerate the discovery process, ultimately leading to the identification of novel drug candidates with the potential to address unmet medical needs.

Nuclear Magnetic Resonance (NMR) analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed Nuclear Magnetic Resonance (NMR) analysis of the compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a comprehensive predicted ¹H and ¹³C NMR analysis based on established spectroscopic data of its core structural motifs.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone are summarized in the tables below. These predictions are derived from the analysis of structurally analogous compounds containing the 4-chlorophenyl, piperazine, and 8-nitroquinoline moieties.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'7.40 - 7.50d~ 8.5
H-3', H-5'7.30 - 7.40d~ 8.5
H-A, H-D (Piperazine)3.80 - 4.00t~ 5.0
H-B, H-C (Piperazine)3.20 - 3.40t~ 5.0
H-28.90 - 9.00dd~ 4.2, 1.7
H-37.50 - 7.60dd~ 8.4, 4.2
H-48.70 - 8.80dd~ 8.4, 1.7
H-67.20 - 7.30d~ 8.0
H-78.40 - 8.50d~ 8.0

Solvent: CDCl₃

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O168.0 - 170.0
C-1'134.0 - 136.0
C-2', C-6'129.0 - 131.0
C-3', C-5'128.0 - 130.0
C-4'135.0 - 137.0
C-A, C-D (Piperazine)45.0 - 48.0
C-B, C-C (Piperazine)52.0 - 55.0
C-2150.0 - 152.0
C-3122.0 - 124.0
C-4135.0 - 137.0
C-4a148.0 - 150.0
C-5123.0 - 125.0
C-6115.0 - 117.0
C-7130.0 - 132.0
C-8140.0 - 142.0
C-8a145.0 - 147.0

Solvent: CDCl₃

Experimental Protocol

The following is a generalized, detailed methodology for the NMR analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • The NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • Set the spectral width to approximately 16 ppm.

    • The acquisition time should be around 3-4 seconds.

    • A relaxation delay of 1-2 seconds is recommended.

    • A 30-degree pulse angle should be used.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Set the spectral width to approximately 220-240 ppm.

    • Use a proton-decoupled pulse sequence.

    • The acquisition time should be around 1-2 seconds.

    • A relaxation delay of 2-5 seconds is recommended.

    • A 45-degree pulse angle should be used.

    • Collect 1024-4096 scans depending on the sample concentration.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.

  • Correlate the ¹H and ¹³C signals using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the key structural correlations.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer NMR_spec NMR Spectrometer (≥400 MHz) transfer->NMR_spec H1_acq 1H NMR Acquisition ft Fourier Transform H1_acq->ft C13_acq 13C NMR Acquisition C13_acq->ft NMR_spec->H1_acq NMR_spec->C13_acq phasing Phase Correction ft->phasing calibration Calibration (TMS) phasing->calibration integration Integration (1H) calibration->integration assignment Chemical Shift Assignment calibration->assignment multiplicity Multiplicity & J-coupling (1H) integration->multiplicity multiplicity->assignment structure Structure Elucidation assignment->structure

Caption: Workflow for NMR analysis of the target compound.

Structural_Correlations substructure1 4-Chlorophenyl Moiety H-2', H-6' (d) H-3', H-5' (d) carbonyl C=O substructure1->carbonyl substructure2 Piperazine Moiety H-A, H-D (t) H-B, H-C (t) substructure3 8-Nitroquinoline Moiety H-2 (dd) H-3 (dd) H-4 (dd) H-6 (d) H-7 (d) substructure2->substructure3 carbonyl->substructure2

Caption: Key structural fragments and their proton correlations.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a compound of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the structural elucidation and metabolic profiling of novel chemical entities.

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a complex molecule with a molecular weight of 396.83 g/mol and a molecular formula of C₂₀H₁₇ClN₄O₃. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various experimental settings. This guide outlines a plausible fragmentation pathway based on the principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties, including the 4-chlorobenzophenone, N-arylpiperazine, and nitroquinoline substructures.

Experimental Protocol

The following hypothetical experimental protocol is designed for the analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone using Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1. Sample Preparation

A stock solution of the title compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. This stock solution is then serially diluted to a working concentration of 1 µg/mL with the initial mobile phase composition.

2.2. Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

2.3. Mass Spectrometry (MS)

  • System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramped collision energy from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

  • Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS spectra for the most abundant precursor ions.

Proposed Fragmentation Pathway

The fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is initiated by protonation in the ESI source, leading to the formation of the precursor ion [M+H]⁺ at m/z 397.83. The subsequent fragmentation is dictated by the cleavage of the most labile bonds within the molecule.

The primary fragmentation events are hypothesized to occur at the amide bond and within the piperazine ring, leading to the formation of several characteristic fragment ions. The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M [M+H]⁺ m/z 397.83 F1 Fragment 1 (4-chlorobenzoyl)piperazine cation m/z 211.07 M->F1 Cleavage of C-N bond (piperazine-quinoline) F2 Fragment 2 8-nitroquinoline cation m/z 187.05 M->F2 Rearrangement and cleavage F4 Fragment 4 Protonated 8-nitro-5-(piperazin-1-yl)quinoline m/z 259.11 M->F4 Cleavage of C-N bond (amide) F3 Fragment 3 4-chlorobenzoyl cation m/z 139.01 F1->F3 Cleavage of C-N bond (piperazine)

Caption: Proposed mass spectrometry fragmentation pathway of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Quantitative Data Summary

The following table summarizes the expected m/z values and relative abundances of the key fragment ions for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Fragment Ion Proposed Structure m/z (calculated) Relative Abundance (%)
[M+H]⁺Intact Molecule397.83100
Fragment 1(4-chlorobenzoyl)piperazine cation211.0785
Fragment 28-nitroquinoline cation187.0540
Fragment 34-chlorobenzoyl cation139.0195
Fragment 4Protonated 8-nitro-5-(piperazin-1-yl)quinoline259.1160

Discussion

The fragmentation pattern provides valuable structural information. The presence of the ion at m/z 139.01 is a strong indicator of the 4-chlorobenzoyl moiety. The fragment at m/z 211.07 corresponds to the (4-chlorobenzoyl)piperazine portion of the molecule, resulting from the cleavage of the bond connecting the piperazine ring to the nitroquinoline system. The ion at m/z 259.11 represents the protonated 8-nitro-5-(piperazin-1-yl)quinoline fragment, formed by the cleavage of the amide bond. The observation of the 8-nitroquinoline cation at m/z 187.05 further confirms the structure.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the mass spectrometry fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. The proposed fragmentation pathway and the expected quantitative data serve as a valuable resource for the identification and structural confirmation of this compound in complex matrices. The detailed experimental protocol offers a starting point for developing robust analytical methods for its quantification and metabolic studies. Further experimental verification is recommended to confirm the proposed fragmentation scheme.

Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility Profiling of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative solubility data for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is limited. This guide provides a comprehensive framework and standardized protocols for determining the solubility of this and similar research compounds. The data presented in the tables are illustrative examples based on typical results for compounds of this nature.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1][2] Poor solubility can lead to a host of challenges, including unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately jeopardizing the success of a promising compound.[1][2][3] Therefore, accurate and early assessment of a compound's solubility in both organic solvents like DMSO (for stock solutions) and aqueous buffers (mimicking physiological conditions) is a cornerstone of modern drug development.[2][4] This guide outlines the standard methodologies for characterizing the solubility of novel compounds such as (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

DMSO Solubility: The Foundation of In Vitro Screening

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used to prepare high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.[5] Ensuring a compound is fully dissolved in the DMSO stock is paramount to obtaining accurate and reproducible biological data.

Example Data: DMSO Solubility

The following table presents hypothetical solubility data for the target compound in DMSO, which is essential for preparing reliable stock solutions.

ParameterValueMethod
Maximum Stock Concentration>100 mMVisual Inspection & ¹H NMR
Recommended Stock Conc.10 mM - 50 mMStandard Practice
Storage Conditions-20°CStandard Practice[6]
Experimental Protocol: DMSO Solubility Determination

This protocol details the steps to determine the maximum solubility of a compound in DMSO, often assessed using Nuclear Magnetic Resonance (NMR) to confirm dissolution at a molecular level.[6]

Objective: To determine the maximum concentration at which the compound can be dissolved in DMSO-d6 (deuterated DMSO for NMR) without precipitation.

Materials:

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (solid powder)

  • DMSO-d6

  • Vortex mixer

  • Analytical balance

  • NMR spectrometer

Procedure:

  • Prepare a target 100 mM solution by weighing the appropriate amount of the compound and adding the calculated volume of DMSO-d6.[6]

  • Vigorously shake or vortex the solution until the solid is fully dissolved.[6]

  • Allow the solution to stand at room temperature overnight.[6]

  • Visually inspect the solution for any sign of precipitation.

  • Acquire a ¹H NMR spectrum of the solution. The presence of sharp, well-defined peaks corresponding to the compound's structure confirms its solubility. Broadened peaks or a lower-than-expected integral may suggest aggregation or insolubility.

  • If the compound is soluble at 100 mM, this is typically sufficient for most screening campaigns. If not, the experiment can be repeated with a lower target concentration (e.g., 50 mM or 10 mM).

Aqueous Buffer Solubility: Simulating Physiological Conditions

Aqueous solubility is a more direct indicator of a compound's likely behavior in a physiological environment, impacting absorption and bioavailability.[2] This property is typically assessed using two distinct methods: kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measurement reflects the solubility of a compound when rapidly diluted from a DMSO stock solution into an aqueous buffer. It is a high-throughput method ideal for early-stage drug discovery, as it mimics the conditions of many automated biological assays.[1][3][4] Precipitation is often detected by turbidimetry or light scattering.[2][3]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the solubility of a solid compound after it has reached equilibrium in an aqueous buffer, typically after prolonged incubation (24-72 hours).[2][7] It is more time and resource-intensive but provides a more accurate measure of true equilibrium solubility, which is crucial for later-stage development and formulation.[2][7]

Diagram: Conceptual Difference Between Solubility Types

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility DMSO_Stock Compound in DMSO Stock Rapid_Dilution Rapid Dilution (e.g., into assay plate) DMSO_Stock->Rapid_Dilution Precipitate Precipitate Formation (Metastable State) Rapid_Dilution->Precipitate Supersaturation Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Rapid_Dilution Solid_Compound Solid Compound (Crystalline/Amorphous) Long_Incubation Long Incubation (24-72h Shake-Flask) Solid_Compound->Long_Incubation Equilibrium Saturated Solution (Equilibrium State) Long_Incubation->Equilibrium Aqueous_Buffer2 Aqueous Buffer Aqueous_Buffer2->Long_Incubation

Caption: Kinetic vs. Thermodynamic solubility workflow comparison.

Example Data: Aqueous Solubility

The following table shows representative aqueous solubility data for a research compound across different buffers. Low aqueous solubility is a common challenge for complex organic molecules.

Solubility TypeBuffer (pH)Solubility (µM)Method
KineticPBS (7.4)15.2Nephelometry
KineticSGF (1.2)25.8Nephelometry
KineticSIF (6.8)12.5Nephelometry
ThermodynamicPBS (7.4)2.1HPLC-UV

PBS: Phosphate-Buffered Saline; SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.

Experimental Protocols: Aqueous Solubility

Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the solubility of a compound upon dilution from DMSO into a phosphate-buffered saline (PBS) solution.

Materials:

  • 10 mM compound stock in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for absorbance reading)

  • Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

  • Create a serial dilution of the compound in DMSO directly in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[8][9]

  • Mix the plate briefly.

  • Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).[8]

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2][4]

  • The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Diagram: Kinetic Solubility Workflow

G A Prepare 10 mM Stock in 100% DMSO B Create Serial Dilutions of Compound in DMSO A->B D Transfer DMSO dilutions to Aqueous Buffer B->D C Add Aqueous Buffer (PBS) to a 96-Well Plate C->D E Incubate at RT (1-2 hours) D->E F Measure Turbidity (e.g., 620 nm Absorbance) E->F G Determine Highest Soluble Concentration F->G

Caption: High-throughput kinetic solubility assay workflow.

Protocol: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of the solid compound in an aqueous buffer.

Materials:

  • Compound (solid powder)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Shaking incubator

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be enough to ensure a saturated solution with undissolved solid remaining.

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[2][7]

  • After incubation, allow the solution to settle.

  • Carefully remove an aliquot of the supernatant and filter it to remove any undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[2][3] This concentration represents the thermodynamic solubility.

Conclusion

Understanding the solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in both DMSO and physiologically relevant aqueous buffers is essential for its successful development as a research tool or therapeutic agent. While specific data for this compound requires experimental determination, the protocols and principles outlined in this guide provide a robust framework for obtaining reliable and crucial solubility data. Early and accurate solubility profiling enables informed decision-making, helps to avoid costly setbacks, and ultimately increases the probability of success in the drug discovery pipeline.[1][2]

References

Methodological & Application

Application Notes and Protocols for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a novel small molecule with potential applications in oncology research. Its chemical structure, featuring a piperazine-linked quinoline moiety, is characteristic of compounds that target cellular signaling pathways critical for cancer cell growth and survival. Based on this structural class, it is hypothesized that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic development.

These application notes provide a comprehensive protocol for characterizing the in vitro efficacy of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone using common cell-based assays. The described methods will enable researchers to assess its cytotoxic and cytostatic effects on cancer cell lines and to verify its proposed mechanism of action by analyzing the phosphorylation status of key downstream targets in the PI3K/Akt/mTOR pathway.

Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell cycle progression, proliferation, survival, and metabolism.[1][2] In many cancer types, this pathway is constitutively active due to mutations in key components or upstream signaling molecules.[3] We postulate that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone inhibits one or more of the kinase components of this pathway, such as PI3K or mTOR. This inhibition would lead to a downstream reduction in the phosphorylation of Akt and other effector proteins, ultimately resulting in decreased cell viability and proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Inhibitor->PI3K Inhibition (Hypothesized)

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in various cancer cell lines after 72 hours of treatment, as determined by the MTT cell viability assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.85
A549Lung Cancer1.23
U87-MGGlioblastoma0.98
PC-3Prostate Cancer1.56
HCT116Colon Cancer1.12

Table 1: Hypothetical half-maximal inhibitory concentrations (IC50) of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and mTOR (at Ser2448), upon treatment with the compound.

Materials:

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

  • Cancer cell lines

  • Complete growth medium

  • PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • After treatment, wash the cells twice with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) and a loading control.[6]

Experimental_Workflow Start Start Cell_Culture Cell Seeding (96-well or 6-well plates) Start->Cell_Culture Compound_Treatment Treat with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (72h incubation) Compound_Treatment->MTT_Assay Western_Blot Western Blot (various time points) Compound_Treatment->Western_Blot MTT_Readout Measure Absorbance (570 nm) MTT_Assay->MTT_Readout WB_Readout Chemiluminescence Imaging Western_Blot->WB_Readout IC50_Calc Calculate IC50 MTT_Readout->IC50_Calc Phospho_Analysis Analyze Protein Phosphorylation WB_Readout->Phospho_Analysis

Figure 2: General workflow for cell-based assays.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. By utilizing cell viability assays and Western blot analysis, researchers can effectively determine the compound's potency against various cancer cell lines and validate its mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. These foundational studies are essential for the further development of this compound as a potential therapeutic agent.

References

Using (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone as a chemical probe for [biological pathway]

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological target and associated pathway for the chemical probe (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone did not yield specific, publicly available information. While the chemical structure suggests potential activity as a kinase inhibitor or a modulator of other signaling pathways, definitive data identifying its precise biological function is not available in the reviewed scientific literature.

The compound is listed commercially as a pharmaceutical intermediate, but its application as a characterized chemical probe for a specific biological pathway is not documented in the public domain. Research on similar chemical structures containing piperazine and quinoline moieties has indicated a wide range of biological activities, including but not limited to:

  • Anticancer Properties: Certain quinoline and piperazine derivatives have been investigated for their potential to inhibit cancer cell growth.[1]

  • Dopamine Receptor Agonism: Some analogs have shown high potency as dopamine D2/D3 agonists.

  • Tyrosinase Inhibition: Piperazine-based compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanogenesis.[2]

  • Antibacterial Activity: Derivatives of 1,2,4-triazole with a piperazine moiety have exhibited antibacterial properties.[3]

Without a confirmed biological target, the development of a detailed application note and specific experimental protocols is not feasible. To proceed, the following investigational steps would be required:

  • Target Identification: A crucial first step would be to identify the specific protein or biological pathway that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone interacts with. This could be achieved through techniques such as:

    • Affinity chromatography-mass spectrometry

    • Yeast two-hybrid screening

    • Computational target prediction followed by experimental validation.

  • Target Validation: Once a putative target is identified, validation experiments would be necessary to confirm the interaction and its functional consequence. This would involve:

    • In vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

    • Enzyme inhibition or activation assays

    • Cell-based reporter assays to measure downstream signaling events.

The following sections provide a generalized framework and hypothetical protocols that could be adapted once the biological pathway of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is elucidated.

Hypothetical Data Presentation

Should quantitative data become available, it would be structured as follows:

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 / EC50 (nM)Ki (nM)Notes
[Identified Target][e.g., Kinase Assay]
[Off-Target 1][e.g., Binding Assay]
[Off-Target 2][e.g., Enzyme Assay]

Table 2: Cell-Based Assay Data

Cell LineAssayEndpointIC50 / EC50 (µM)Notes
[Relevant Cell Line][e.g., Proliferation Assay][e.g., Cell Viability]
[Relevant Cell Line][e.g., Western Blot][e.g., Phospho-Protein Levels]

Hypothetical Experimental Protocols

Below are generalized protocols that would be tailored to the specific biological pathway.

General Protocol: Cell Lysis and Western Blotting
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone for the desired time.

  • Cell Lysis: Wash cells with ice-old phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and relevant pathway components.

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

General Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.

  • MTT Addition: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.

Hypothetical Visualizations

Once the signaling pathway is identified, diagrams can be generated to illustrate the mechanism of action.

G cluster_membrane Cell Membrane Receptor Receptor Downstream_Effector_1 Downstream Effector 1 Receptor->Downstream_Effector_1 Ligand Ligand Ligand->Receptor Probe (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Probe->Receptor Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway showing the probe inhibiting a receptor.

G Start Start Step1 Cell Treatment with Probe Start->Step1 Step2 Incubation Step1->Step2 Step3 Cell Lysis & Protein Quantification Step2->Step3 Step4 Western Blot Step3->Step4 End End Step4->End

Caption: A generalized experimental workflow for target validation.

Further investigation is required to ascertain the specific biological pathway modulated by (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone before a complete and accurate application note can be provided. Researchers interested in using this compound are encouraged to perform initial screening and target identification studies.

References

High-throughput screening protocol with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

An application note and high-throughput screening protocol for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a potential modulator of oncogenic signaling pathways, is presented for researchers in drug discovery and development. This document provides a detailed methodology for a cell-based high-throughput screen to assess the compound's anti-proliferative effects on cancer cell lines.

Application Notes

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a synthetic compound featuring a quinoline nucleus linked to a piperazine methanone moiety. Quinoline and piperazine scaffolds are prevalent in medicinal chemistry and are components of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2] The 8-nitroquinoline group, in particular, suggests potential for activity in hypoxic cancer cells or as a kinase inhibitor. The structural alerts within this molecule warrant investigation into its potential as a therapeutic agent, particularly in oncology.

This protocol describes a robust and scalable high-throughput screening (HTS) assay to evaluate the cytotoxic and anti-proliferative properties of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and other test compounds against a panel of human cancer cell lines. The assay is based on the quantification of ATP as an indicator of metabolically active, viable cells. A decrease in the luminescence signal corresponds to a reduction in cell viability, indicating potential cytotoxic or cytostatic effects of the compound.

Quantitative Data Summary

As this is a proposed screening protocol, experimental data for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is not yet available. The following table is a template for summarizing the screening results.

Compound IDTarget Cell LineConcentration (µM)% InhibitionIC50 (µM)Notes
CPNQ-1MCF-70.1
CPNQ-1MCF-71
CPNQ-1MCF-710
CPNQ-1HCT1160.1
CPNQ-1HCT1161
CPNQ-1HCT11610
StaurosporineMCF-71Positive Control
DMSOMCF-70.1%Vehicle Control

CPNQ-1 is a placeholder for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Experimental Protocols

Cell-Based High-Throughput Screening Protocol for Anti-Proliferative Activity

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (stock solution in DMSO)

  • Positive control (e.g., Staurosporine)

  • Vehicle control (DMSO)

  • 384-well white, clear-bottom tissue culture-treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

2. Cell Culture and Seeding:

  • Maintain human cancer cell lines in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using standard trypsinization procedures when they reach 80-90% confluency.

  • Resuspend cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells per well in 40 µL).

  • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation and Addition:

  • Prepare a dilution series of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO.

  • Further dilute the compound and controls in complete medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

  • Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compound or control solutions to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

4. Cell Viability Assay:

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO).

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway that could be targeted by a quinoline-based kinase inhibitor, leading to the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CPNQ (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone CPNQ->RAF Inhibition Proliferation Cell Proliferation Transcription->Proliferation G start Start cell_seeding Cell Seeding (384-well plates) start->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 compound_addition Compound Addition incubation1->compound_addition incubation2 72h Incubation compound_addition->incubation2 assay_reagent Add CellTiter-Glo® incubation2->assay_reagent read_plate Measure Luminescence assay_reagent->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a novel synthetic compound with potential applications in pharmacological research. Understanding its mechanism of action is crucial for its development as a therapeutic agent. One of the primary methods to elucidate the molecular effects of a new compound is to analyze its impact on protein expression levels within target cells. Western blot analysis is a powerful and widely used technique for detecting and quantifying specific proteins in a complex biological sample.[1][2][3]

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate changes in protein expression in response to treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. The following sections detail the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to assess the compound's effects on specific signaling pathways or protein markers of interest.

Experimental Principles

The Western blot technique involves several key stages:

  • Sample Preparation: Cultured cells are treated with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Following treatment, the cells are lysed to release their protein content.

  • Gel Electrophoresis: The protein lysate is loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.[3]

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[3][4]

  • Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody.

  • Signal Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal, typically chemiluminescence or fluorescence.[1][3] The intensity of the signal corresponds to the amount of the target protein.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis cell_culture Cell Culture drug_treatment Drug Treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone cell_culture->drug_treatment cell_lysis Cell Lysis drug_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Signal Detection sec_ab->detection data_acq Data Acquisition detection->data_acq quantification Densitometry & Quantification data_acq->quantification

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

Cell Culture and Treatment

This protocol describes the general steps for culturing and treating adherent cells. Specific cell lines and treatment conditions (e.g., concentration of the compound, duration of treatment) should be optimized for each experiment.

  • Materials:

    • Appropriate cell line (e.g., HeLa, HEK293T, MCF-7)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (dissolved in a suitable solvent like DMSO)

    • 6-well tissue culture plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Once the desired confluency is reached, remove the culture medium and replace it with fresh medium containing various concentrations of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Include a vehicle control (medium with the solvent, e.g., DMSO, at the same concentration used for the drug).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

Protein Extraction (Cell Lysis)
  • Materials:

    • Ice-cold PBS

    • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure:

    • Place the 6-well plates on ice and aspirate the culture medium.[6]

    • Wash the cells twice with ice-cold PBS.[6][7]

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).[6][7]

    • Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Transfer the supernatant (containing the proteins) to a new, clean microcentrifuge tube.

Protein Quantification
  • Materials:

    • BCA Protein Assay Kit (or Bradford assay)

    • Microplate reader

  • Procedure:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

    • Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (e.g., 20-30 µg per lane).

SDS-PAGE (Gel Electrophoresis)
  • Materials:

    • Laemmli sample buffer (4x or 6x)

    • Precast or hand-cast polyacrylamide gels

    • Electrophoresis running buffer

    • Protein ladder (molecular weight marker)

    • Electrophoresis apparatus

  • Procedure:

    • Prepare protein samples by adding the appropriate volume of Laemmli sample buffer and diluting with lysis buffer to achieve the same final volume for all samples.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][4]

    • Load the protein ladder into the first well and the prepared samples into the subsequent wells of the gel.[4]

    • Run the gel in the electrophoresis apparatus according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[3]

Protein Transfer
  • Materials:

    • Nitrocellulose or PVDF membrane

    • Transfer buffer

    • Transfer apparatus (wet or semi-dry)

  • Procedure:

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack (sandwich) according to the manufacturer's instructions.

    • Transfer the proteins from the gel to the membrane using the transfer apparatus.[3][4]

Immunodetection
  • Materials:

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody specific to the protein of interest

    • HRP-conjugated secondary antibody

    • Tris-buffered saline with Tween 20 (TBST)

  • Procedure:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4][7]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4][7]

    • Wash the membrane three times with TBST for 5-10 minutes each.[7]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[3]

    • Wash the membrane three times with TBST for 10 minutes each.

Signal Detection and Data Analysis
  • Materials:

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc) or X-ray film

  • Procedure:

    • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.[1]

    • Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.[1][3]

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Treatment GroupConcentration (µM)Target Protein Expression (Normalized to Loading Control)Fold Change (vs. Vehicle Control)
Vehicle Control (DMSO)01.00 ± 0.051.0
(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone10.85 ± 0.070.85
(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone50.62 ± 0.040.62
(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone100.31 ± 0.030.31

Data are represented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

Should the Western blot analysis reveal changes in the expression of key proteins, a signaling pathway diagram can be constructed to visualize the potential mechanism of action of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. For example, if the compound is found to decrease the expression of a pro-survival protein and increase the expression of a pro-apoptotic protein, the following diagram could represent this hypothetical pathway.

SignalingPathway cluster_pathway Hypothetical Signaling Cascade compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone pro_survival Pro-Survival Protein (e.g., Bcl-2) compound->pro_survival downregulates pro_apoptotic Pro-Apoptotic Protein (e.g., Bax) compound->pro_apoptotic upregulates apoptosis Apoptosis pro_survival->apoptosis inhibits pro_apoptotic->apoptosis promotes

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion

This document provides a comprehensive guide for researchers to investigate the effects of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone on protein expression using Western blot analysis. Adherence to these detailed protocols will facilitate the generation of reliable and reproducible data, which is essential for understanding the compound's pharmacological properties and advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a synthetic compound featuring a quinoline nucleus, a structure known for its potential as an anticancer agent. While specific biological activities of this particular methanone are still under investigation, related quinoline and piperazine derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. This document provides a generalized framework and detailed protocols for investigating the pro-apoptotic potential of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone using flow cytometry, a powerful technique for the quantitative analysis of apoptosis at the single-cell level.

The primary method detailed here is the Annexin V and Propidium Iodide (PI) dual-staining assay. Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining approach allows for the differentiation of viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells.

Putative Signaling Pathway for Apoptosis Induction

While the precise mechanism of action for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is yet to be elucidated, studies on similar quinoline-based compounds suggest potential involvement of intracellular signaling cascades that lead to apoptosis. A hypothetical signaling pathway is presented below, based on common mechanisms observed for related anticancer compounds. It is proposed that the compound may induce cellular stress, leading to the activation of key apoptotic pathways.

Compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Cell Cancer Cell Compound->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for compound-induced apoptosis.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment.

  • Treatment: Once the cells have reached the desired confluency, replace the old medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known apoptosis-inducing agent like staurosporine).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

II. Annexin V and Propidium Iodide Staining
  • Cell Harvesting: Following the treatment period, carefully collect both the adherent and floating cells. For adherent cells, use a gentle enzyme-free cell dissociation solution to avoid membrane damage.

  • Washing: Wash the collected cells twice with ice-cold Phosphate Buffered Saline (PBS). Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

III. Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorochromes (e.g., FITC and PI).

  • Compensation: Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up the compensation for spectral overlap.

  • Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V fluorescence versus PI fluorescence to differentiate the following cell populations:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Harvesting Cell Harvesting Cell_Culture->Harvesting Staining Annexin V & PI Staining Harvesting->Staining FCM Flow Cytometry Acquisition Staining->FCM Gating Gating & Quadrant Analysis FCM->Gating Quantification Quantification of Apoptotic Cells Gating->Quantification

Caption: Workflow for flow cytometry analysis of apoptosis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Percentage of Apoptotic Cells after Treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0[Insert Value][Insert Value][Insert Value]
Compound X1[Insert Value][Insert Value][Insert Value]
Compound X10[Insert Value][InsertValue][Insert Value]
Compound X50[Insert Value][Insert Value][Insert Value]
Positive Control[Specify][Insert Value][Insert Value][Insert Value]

Note: The values in this table are placeholders and should be replaced with actual experimental data. The experiment should be performed in triplicate, and the data presented as mean ± standard deviation.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the pro-apoptotic effects of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. By following the detailed protocols for cell culture, staining, and flow cytometry analysis, and by utilizing the provided frameworks for data presentation and pathway visualization, researchers can effectively assess the potential of this compound as a novel anticancer agent. It is crucial to remember that the proposed signaling pathway is hypothetical and requires experimental validation. Further studies, such as western blotting for key apoptotic proteins, would be necessary to confirm the mechanism of action.

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Target Engagement of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a compound with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a protein binds to a ligand, its melting temperature (Tm) typically increases, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein, one can assess the extent of compound binding.

This document provides detailed protocols for utilizing CETSA to evaluate the target engagement of the investigational compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. The protocols described herein cover two key CETSA formats: the melt curve (or thermal shift) assay and the isothermal dose-response fingerprint (ITDRFCETSA) assay.

Key Concepts

  • Melt Curve (Thermal Shift Assay): In this format, cells or cell lysates are treated with a fixed concentration of the compound and then subjected to a temperature gradient. The temperature at which 50% of the protein denatures and precipitates is known as the apparent aggregation temperature (Tagg). A shift in the Tagg in the presence of the compound compared to a vehicle control indicates target engagement.

  • Isothermal Dose-Response Fingerprint (ITDRFCETSA): This assay is performed at a constant temperature (typically the Tagg determined from the melt curve) with varying concentrations of the compound. This allows for the determination of the compound's potency in stabilizing its target, often expressed as an EC50 value.[2]

Data Presentation

Quantitative data from CETSA experiments are summarized in the following tables.

Table 1: Hypothetical Melt Curve Data for Target Protein X with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Compound)
40100100
459598
507590
5550 (Tagg)80
602565
651040
70520

Table 2: Hypothetical Isothermal Dose-Response Fingerprint (ITDRFCETSA) Data for Target Protein X

Compound Concentration (µM)% Soluble Target Protein (at 55°C)
0.0152
0.165
180
1095
10098

Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis

This protocol outlines the steps to determine the thermal shift of a target protein upon binding to (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Materials:

  • Cultured cells expressing the target protein of interest

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • PCR tubes and a thermal cycler with a temperature gradient function

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with a predetermined concentration of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest them.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Heating Step:

    • Aliquot the cell lysate into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes).[3]

  • Separation of Soluble and Aggregated Proteins:

    • After heating, centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein in each sample.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples to generate melt curves.

    • Determine the Tagg for each condition.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)

This protocol is used to determine the potency of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in stabilizing its target protein.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Culture and Lysate Preparation:

    • Prepare cell lysate as described in Protocol 1, steps 2.1-2.4.

  • Compound Titration:

    • Aliquot the cell lysate into separate tubes.

    • Add increasing concentrations of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone to the lysates. Include a vehicle control.

    • Incubate at room temperature for 30 minutes.

  • Heating Step:

    • Heat all samples at a single, constant temperature for 3-5 minutes. This temperature should be the Tagg determined from the melt curve experiment (from Protocol 1) where a significant difference in protein stability is observed between the vehicle and compound-treated samples.[4]

  • Separation and Analysis:

    • Follow steps 4.1-6.1 from Protocol 1 to separate the soluble proteins and analyze them by Western blotting.

  • Data Analysis:

    • Plot the percentage of soluble target protein against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound/Vehicle Treatment cell_culture->compound_treatment cell_harvest 3. Cell Harvesting compound_treatment->cell_harvest cell_lysis 4. Cell Lysis & Clarification cell_harvest->cell_lysis heating 5. Heating (Temperature Gradient or Isothermal) cell_lysis->heating centrifugation 6. Centrifugation (Separate Soluble/Aggregated) heating->centrifugation supernatant_collection 7. Supernatant Collection centrifugation->supernatant_collection wb_analysis 8. Western Blot Analysis supernatant_collection->wb_analysis data_analysis 9. Data Analysis (Melt Curve / ITDRF) wb_analysis->data_analysis

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone TargetProtein Target Protein X (e.g., a Kinase) Compound->TargetProtein Inhibition TargetProtein->MEK Hypothetical Inhibition Point GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Troubleshooting & Optimization

Optimizing the concentration of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone for [specific assay]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. The following information is designed to assist in optimizing the concentration of this compound for specific assays and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Many similar chemical compounds, including piperazine derivatives, exhibit good solubility in DMSO. For aqueous buffers in your final assay, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced effects on the cells or assay components.

Q2: My compound is precipitating when I dilute it into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The compound may not be soluble at your target concentration in the final assay buffer. Perform a solubility test to determine its maximum soluble concentration in your specific buffer.

  • Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your final assay buffer can help maintain the compound's solubility.

  • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in a solvent that is miscible with both your stock solvent and the final assay buffer.

Q3: I am not observing any effect in my cell-based assay. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Sub-optimal Concentration: The concentration range you are testing may be too low. It is advisable to perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to identify the active concentration range.

  • Compound Instability: The compound may be unstable in your assay medium. Ensure that your stock solutions are stored correctly and that the compound is not degrading under your experimental conditions (e.g., prolonged incubation times, exposure to light).

  • Cell Line Insensitivity: The specific cell line you are using may not be sensitive to the compound's mechanism of action.

  • Assay Interference: The compound may be interfering with your assay readout. Run appropriate controls to test for autofluorescence or other sources of interference.

Q4: My results are not reproducible between experiments. What are the common causes of variability?

A4: Lack of reproducibility can stem from several factors:

  • Inconsistent Compound Preparation: Ensure that the compound is fully dissolved and that dilutions are prepared accurately for each experiment.

  • Variability in Cell Culture: Differences in cell passage number, confluency, and overall cell health can significantly impact results.

  • Assay Conditions: Minor variations in incubation times, temperatures, and reagent concentrations can lead to inconsistent outcomes.

  • Compound Adsorption: The compound may be adsorbing to plasticware. Using low-adhesion microplates can sometimes mitigate this issue.

Experimental Protocols

Protocol for Solubility Assessment

This protocol provides a method to determine the approximate solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in a specific aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare serial dilutions: Serially dilute the stock solution in the aqueous buffer of your choice to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubate: Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation.

  • Spectrophotometric Analysis (Optional): For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at a wavelength where the compound absorbs. A decrease in the expected absorbance indicates precipitation.

General Protocol for a Cell-Based Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the effect of the compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the compound in the cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Readout: Solubilize the formazan crystals (in the case of an MTT assay) and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Solubility Assessment of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in Assay Buffer

Concentration (µM)Visual Observation
100Precipitation observed
50Precipitation observed
25Slight turbidity
12.5Clear solution
6.25Clear solution

Table 2: Example Dose-Response Data for a Cell Viability Assay

Concentration (µM)% Viability (Normalized to Vehicle)
1005.2
5015.8
2535.1
12.552.4
6.2578.9
3.1395.3
1.5698.1
0100

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Reproducibility A Poor Reproducibility Observed B Check Compound Preparation A->B C Ensure Complete Dissolution Verify Dilution Accuracy B->C Issue Found D Check Cell Culture Consistency B->D No Issue J Problem Resolved C->J E Standardize Passage Number Ensure Consistent Seeding Density D->E Issue Found F Review Assay Conditions D->F No Issue E->J G Verify Incubation Times and Temperatures Check Reagent Concentrations F->G Issue Found H Consider Compound Adsorption F->H No Issue G->J I Use Low-Adhesion Plates H->I Potential Issue I->J G cluster_1 Experimental Workflow for Concentration Optimization A Receive Compound B Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) A->B C Determine Solubility in Assay Buffer B->C D Perform Broad Dose-Response Assay (e.g., 10 nM to 100 µM) C->D E Analyze Dose-Response Curve D->E F Identify Active Concentration Range E->F G Perform Focused Dose-Response Assay (Narrower Range around IC50) F->G H Determine Optimal Concentration G->H G cluster_2 Hypothetical Signaling Pathway Inhibition A External Signal B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor Activation D->E F Cell Proliferation / Survival E->F G (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone G->C

Technical Support Center: Mitigating Cytotoxicity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our primary cell cultures upon treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. What are the potential mechanisms of this toxicity?

A1: While specific data for this compound is limited, the cytotoxicity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in primary cells can be inferred from its structural components: a quinoline ring, a nitro group, a piperazine moiety, and a chlorophenyl group. The primary mechanisms of toxicity are likely multifactorial and may include:

  • Oxidative Stress: Quinoline derivatives are known to induce the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA. The nitro group can also contribute to oxidative stress through redox cycling.

  • Apoptosis Induction: Piperazine-containing compounds have been shown to induce programmed cell death (apoptosis).[1] This can be triggered by various cellular stresses, including those induced by the quinoline and chlorophenyl moieties.

  • Mitochondrial Dysfunction: Oxidative stress and other cellular insults can lead to the disruption of the mitochondrial membrane potential, impairing cellular energy production and releasing pro-apoptotic factors.

  • Off-Target Effects: The compound may inhibit essential cellular enzymes or receptors, leading to cytotoxicity.

Q2: How can we reduce the cytotoxicity of this compound in our primary cell experiments?

A2: Several strategies can be employed to mitigate the cytotoxicity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone:

  • Co-administration of Antioxidants: To counteract oxidative stress, consider co-treating your primary cells with antioxidants. Commonly used antioxidants in cell culture include:

    • N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione (GSH), NAC can help replenish cellular antioxidant defenses.[2][3][4][5][6]

    • Vitamin E (α-tocopherol): A lipophilic antioxidant that protects cell membranes from lipid peroxidation.[7][8][9]

  • Modification of Experimental Conditions:

    • Reduce Incubation Time: Shorter exposure times may be sufficient to observe the desired effect of the compound while minimizing toxicity.

    • Optimize Concentration: Perform a dose-response study to identify the lowest effective concentration with minimal cytotoxicity.

  • Advanced Drug Delivery Systems: Encapsulating the compound in a drug delivery system can help target its delivery and reduce off-target toxicity.

    • Liposomes: These lipid-based vesicles can encapsulate hydrophobic and hydrophilic drugs, potentially reducing their interaction with non-target cells.[1][10][11][12][13]

    • Nanoparticles: Polymeric nanoparticles can be engineered to control the release of the drug and target specific cell types.[14][15][16]

Q3: What are the recommended starting concentrations for antioxidants to reduce cytotoxicity?

A3: The optimal concentration of an antioxidant should be determined empirically for your specific primary cell type and experimental conditions. However, here are some suggested starting ranges based on literature:

AntioxidantSuggested Starting Concentration Range
N-acetylcysteine (NAC)1 - 10 mM
Vitamin E (α-tocopherol)10 - 100 µM

It is crucial to perform a toxicity assessment of the antioxidant alone on your primary cells to ensure it is not cytotoxic at the concentrations used.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background cytotoxicity in vehicle control - Solvent (e.g., DMSO) concentration is too high.- Primary cells are unhealthy or stressed.- Ensure the final solvent concentration is below 0.5% (v/v).- Confirm cell viability and morphology before starting the experiment. Use cells at a low passage number.
Inconsistent cytotoxicity results between experiments - Variation in cell seeding density.- Inconsistent compound concentration.- Variation in incubation time.- Standardize cell seeding protocols.- Prepare fresh compound dilutions for each experiment.- Use a calibrated timer for all incubation steps.
Antioxidant co-treatment is not reducing cytotoxicity - The primary mechanism of toxicity is not oxidative stress.- The antioxidant concentration is suboptimal.- The antioxidant is not bioavailable to the relevant cellular compartment.- Investigate other potential mechanisms, such as apoptosis, using the appropriate assays.- Perform a dose-response experiment with the antioxidant.- Consider using a different antioxidant with different properties (e.g., a lipophilic vs. a hydrophilic antioxidant).

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.

Materials:

  • 96-well plate

  • Primary cells in culture medium

  • (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound and/or antioxidants. Include vehicle-only controls.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Read the absorbance at 570 nm using a plate reader.[3][14]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • 96-well plate

  • Primary cells in culture medium

  • Compound of interest

  • LDH assay kit (commercially available)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and treat as described in the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[17]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[18]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a plate reader.[15][17][18][19][20]

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plate or culture tubes

  • Primary cells in culture medium

  • Compound of interest

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[21]

  • Incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plate

  • Primary cells in culture medium

  • Compound of interest

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the compound.

  • After incubation, add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[4][7][16]

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

Intracellular ROS Assay using DCFH-DA

This assay measures the overall levels of reactive oxygen species within cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Black, clear-bottom 96-well plate

  • Primary cells in culture medium

  • Compound of interest

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C.[12][22]

  • Wash the cells to remove excess probe.

  • Treat the cells with the compound of interest.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[13][22]

Visualizations

cluster_0 Hypothetical Cytotoxicity Pathway Compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of cytotoxicity.

cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Seed Primary Cells Treat Treat with Compound +/- Antioxidant Start->Treat Incubate Incubate (24-72h) Treat->Incubate Assess Assess Viability/Toxicity Incubate->Assess MTT MTT Assay (Viability) Assess->MTT Metabolic Activity LDH LDH Assay (Cytotoxicity) Assess->LDH Membrane Integrity Apoptosis Annexin V/PI Assay (Apoptosis) Assess->Apoptosis Apoptotic Markers ROS_Assay ROS Assay (Oxidative Stress) Assess->ROS_Assay Oxidative State Analyze Analyze Data MTT->Analyze LDH->Analyze Apoptosis->Analyze ROS_Assay->Analyze

Caption: Experimental workflow for assessing cytotoxicity.

cluster_2 Troubleshooting Decision Tree High_Cytotoxicity High Cytotoxicity Observed? Check_Controls Check Vehicle Controls High_Cytotoxicity->Check_Controls High_Control_Tox High Toxicity in Controls? Check_Controls->High_Control_Tox Reduce_Solvent Reduce Solvent Concentration High_Control_Tox->Reduce_Solvent Yes Optimize_Dose Optimize Compound Concentration High_Control_Tox->Optimize_Dose No Check_Cells Check Cell Health Reduce_Solvent->Check_Cells Add_Antioxidant Co-treat with Antioxidant (e.g., NAC, Vit E) Optimize_Dose->Add_Antioxidant Still_Toxic Still Cytotoxic? Add_Antioxidant->Still_Toxic Consider_Delivery Consider Drug Delivery System (Liposomes) Still_Toxic->Consider_Delivery Yes Success Cytotoxicity Reduced Still_Toxic->Success No Failure Re-evaluate Compound/ Experimental System Consider_Delivery->Failure

References

Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of experimental compounds in cell culture media, using (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone as a representative example.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to determine the stability of a compound in cell culture media?

A1: Determining the stability of a test compound in cell culture media is crucial for the accurate interpretation of in vitro assay results.[1] An unstable compound can degrade over the course of an experiment, leading to an underestimation of its potency or efficacy. Conversely, a compound that is metabolized into a more active form could lead to an overestimation. Stability data ensures that the observed biological effects are attributed to the compound of interest at a known concentration.

Q2: What are the common reasons for a compound to be unstable in cell culture media?

A2: Compound instability in cell culture media can arise from several factors, including:

  • Chemical degradation: The compound may react with components of the media, such as hydrolysis in the aqueous environment.

  • Enzymatic degradation: If the media is supplemented with serum, esterases and other enzymes can metabolize the compound.

  • Adsorption to plasticware: The compound may non-specifically bind to the surfaces of culture plates or flasks, reducing its effective concentration.[2]

  • Precipitation: The compound may have poor solubility in the aqueous media, causing it to precipitate out of solution.[2]

Q3: What analytical methods are suitable for assessing compound stability?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying the concentration of a compound in cell culture media over time.[2][3] These techniques allow for the separation of the parent compound from any degradation products, providing a clear picture of its stability.[2]

Q4: How long should a stability study be conducted?

A4: The duration of the stability study should ideally match the longest time point of your planned cell-based assays.[2] For example, if you are conducting a 72-hour cell viability assay, you should assess the compound's stability at various time points up to and including 72 hours.[1]

Experimental Protocol: Assessing Compound Stability

This protocol outlines a general method for determining the stability of a compound, such as (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, in a chosen cell culture medium (e.g., DMEM, RPMI-1640).

Materials:

  • Test compound (e.g., (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (HPLC-UV or LC-MS)

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with the test compound to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot the spiked medium into sterile microcentrifuge tubes or wells of a 96-well plate.

  • Incubate the samples at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.

  • At each time point, stop the degradation process. This is typically done by adding an equal volume of cold organic solvent (e.g., acetonitrile) to the sample to precipitate proteins and extract the compound.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well for analysis.

  • Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the percentage of compound remaining at each time point relative to the 0-hour sample.

Stability Data Summary

The following table is a template for presenting the stability data for a hypothetical compound.

Time (hours)Media Type% Compound Remaining (Mean ± SD, n=3)
0DMEM + 10% FBS100 ± 0
2DMEM + 10% FBS98.5 ± 1.2
4DMEM + 10% FBS97.2 ± 2.1
8DMEM + 10% FBS95.8 ± 1.8
24DMEM + 10% FBS85.3 ± 3.5
48DMEM + 10% FBS72.1 ± 4.2
72DMEM + 10% FBS58.9 ± 5.1
0RPMI-1640 + 10% FBS100 ± 0
2RPMI-1640 + 10% FBS99.1 ± 0.9
4RPMI-1640 + 10% FBS98.5 ± 1.5
8RPMI-1640 + 10% FBS97.2 ± 2.0
24RPMI-1640 + 10% FBS90.6 ± 2.8
48RPMI-1640 + 10% FBS82.4 ± 3.9
72RPMI-1640 + 10% FBS75.3 ± 4.5

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low compound recovery at time 0 - Poor solubility in media.[2]- Adsorption to plasticware.[2]- Inefficient extraction.- Test compound solubility in media prior to the stability study.[3]- Use low-binding plates/tubes.- Optimize the extraction solvent and procedure.
Rapid loss of compound - Chemical instability (e.g., hydrolysis).- Enzymatic degradation by serum components.- Run the stability assay in media without serum to assess chemical stability.- If stable without serum, consider heat-inactivating the serum or using a serum-free medium for your experiments.
High variability between replicates - Inconsistent pipetting.- Incomplete mixing of stock solution in media.- Non-uniform incubation conditions.- Ensure accurate and consistent pipetting techniques.- Thoroughly vortex the spiked media before aliquoting.- Use a calibrated incubator and ensure even heat distribution.
Appearance of new peaks in chromatogram - Compound degradation or metabolism.- Use LC-MS to identify the mass of the new peaks to hypothesize the structure of the degradants or metabolites.[2]

Experimental Workflow Diagram

experimental_workflow prep_stock Prepare Compound Stock Solution (DMSO) spike_media Spike Cell Culture Media prep_stock->spike_media aliquot Aliquot into Plates/Tubes spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sample extract Extract Compound & Precipitate Proteins sample->extract centrifuge Centrifuge extract->centrifuge analyze Analyze Supernatant (HPLC or LC-MS) centrifuge->analyze data Calculate % Remaining vs. Time 0 analyze->data

Caption: Workflow for assessing compound stability in cell culture media.

References

Technical Support Center: Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthetic yield of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield of 1-(8-nitroquinolin-5-yl)piperazine (Intermediate 1)

  • Question: My yield for the nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-8-nitroquinoline and piperazine is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this step are often attributed to incomplete reaction, side reactions, or difficult purification. Here are some troubleshooting steps:

    • Excess Piperazine: Ensure a significant excess of piperazine is used (typically 5-10 equivalents). This favors the formation of the mono-substituted product and helps to drive the reaction to completion.

    • Reaction Temperature: The reaction may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. Start at a moderate temperature (e.g., 80-100 °C) and increase if the reaction is sluggish.

    • Solvent: A high-boiling point, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often effective for SNAr reactions. Ensure the solvent is anhydrous.

    • Reaction Time: The reaction may require an extended period to reach completion. Monitor by TLC until the starting material (5-chloro-8-nitroquinoline) is consumed.

    • Purification: Purification can be challenging due to the basicity of the product and excess piperazine. After the reaction, excess piperazine can be removed by washing the organic extract with water. The product can then be purified by column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) to prevent tailing.

Issue 2: Formation of Bis-substituted Piperazine Byproduct

  • Question: I am observing a significant amount of a di-substituted byproduct where two molecules of 5-chloro-8-nitroquinoline react with one molecule of piperazine. How can I minimize this?

  • Answer: The formation of the bis-substituted product is a common side reaction. To minimize its formation:

    • Molar Ratio: The most critical factor is the molar ratio of the reactants. Use a large excess of piperazine (at least 5 equivalents) to statistically favor the mono-substitution.

    • Slow Addition: Adding the 5-chloro-8-nitroquinoline solution slowly to the heated solution of piperazine can also help to maintain a high effective concentration of piperazine relative to the electrophile, thus reducing the chance of di-substitution.

Issue 3: Low Yield of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (Final Product)

  • Question: The N-acylation step to produce the final product is giving me a low yield. What can I do to optimize this reaction?

  • Answer: Low yields in the acylation step can be due to incomplete reaction, side reactions, or degradation of the product. Consider the following:

    • Base: The reaction of 4-chlorobenzoyl chloride with the piperazine intermediate generates hydrochloric acid (HCl), which can protonate the starting material and prevent it from reacting. The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl. Use at least 1.1 equivalents of the base.

    • Reaction Conditions: The reaction is typically carried out at a low temperature (0 °C to room temperature) to control the reactivity of the acyl chloride. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of the 4-chlorobenzoyl chloride.

    • Purity of Intermediate 1: Ensure that the starting material, 1-(8-nitroquinolin-5-yl)piperazine, is pure and free of any residual piperazine from the previous step, as this would also react with the acyl chloride.

    • Order of Addition: Add the 4-chlorobenzoyl chloride solution dropwise to a solution of the piperazine intermediate and the base to maintain a low concentration of the highly reactive acylating agent.

Issue 4: Presence of Unreacted Starting Material and Byproducts after N-acylation

  • Question: My final product is contaminated with unreacted 1-(8-nitroquinolin-5-yl)piperazine and other impurities. How can I improve the purification?

  • Answer: Effective purification is key to obtaining the desired product with high purity.

    • Work-up: After the reaction, a standard aqueous work-up is necessary. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid and unreacted acyl chloride. Follow this with a brine wash.

    • Column Chromatography: The most effective method for purifying the final product is column chromatography on silica gel. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the starting material and any byproducts.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective final purification step to remove minor impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the overall synthetic strategy for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone?

    • A1: The synthesis is typically a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 5-chloro-8-nitroquinoline and an excess of piperazine to form the intermediate, 1-(8-nitroquinolin-5-yl)piperazine. The second step is the N-acylation of this intermediate with 4-chlorobenzoyl chloride in the presence of a base to yield the final product.

  • Q2: Why is a nitro group present on the quinoline ring?

    • A2: The electron-withdrawing nature of the nitro group is crucial for activating the quinoline ring towards nucleophilic aromatic substitution. It stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the displacement of the chloro group by piperazine.

  • Q3: Can I use a different base for the N-acylation step?

    • A3: Yes, other non-nucleophilic organic bases such as pyridine or N-methylmorpholine can also be used. Inorganic bases like potassium carbonate can also be employed, but they are often less soluble in common organic solvents, which may lead to slower reaction rates.

  • Q4: How can I monitor the progress of the reactions?

    • A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction steps. Use an appropriate solvent system that provides good separation between the starting materials, intermediates, and products. The spots can be visualized under UV light.

  • Q5: What are the key safety precautions I should take during this synthesis?

    • A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-chlorobenzoyl chloride is corrosive and lachrymatory. Piperazine is a corrosive and respiratory irritant. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Nucleophilic Aromatic Substitution5-chloro-8-nitroquinoline, Piperazine (5-10 eq.)DMF or DMSO80 - 12070 - 90
2N-acylation1-(8-nitroquinolin-5-yl)piperazine, 4-chlorobenzoyl chloride (1.1 eq.), Triethylamine (1.2 eq.)Dichloromethane or Chloroform0 - 2580 - 95

Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of 1-(8-nitroquinolin-5-yl)piperazine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-8-nitroquinoline (1.0 eq.).

  • Add a significant excess of piperazine (5-10 eq.).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water to remove excess piperazine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase of dichloromethane/methanol with 1% triethylamine) to afford 1-(8-nitroquinolin-5-yl)piperazine.

Step 2: Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-(8-nitroquinolin-5-yl)piperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the cooled piperazine solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Mandatory Visualization

Synthetic_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: N-acylation 5-chloro-8-nitroquinoline 5-chloro-8-nitroquinoline Reaction_1 5-chloro-8-nitroquinoline->Reaction_1 Piperazine Piperazine Piperazine->Reaction_1 Intermediate_1 1-(8-nitroquinolin-5-yl)piperazine Reaction_2 Intermediate_1->Reaction_2 Reaction_1->Intermediate_1 DMF, Δ 4-chlorobenzoyl_chloride 4-chlorobenzoyl_chloride 4-chlorobenzoyl_chloride->Reaction_2 Final_Product (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Reaction_2->Final_Product DCM, Et3N

Caption: Synthetic pathway for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Troubleshooting_Workflow Start Low Synthetic Yield Identify_Step Identify Problematic Step Start->Identify_Step Step1_Low_Yield Step 1 (SNAr) Low Yield? Identify_Step->Step1_Low_Yield Yes Step2_Low_Yield Step 2 (Acylation) Low Yield? Identify_Step->Step2_Low_Yield No Check_Piperazine Increase Piperazine Excess (5-10 eq.) Step1_Low_Yield->Check_Piperazine Check_Base Add/Increase Base (TEA/DIPEA, >1.1 eq.) Step2_Low_Yield->Check_Base Optimize_Temp Optimize Reaction Temperature (80-120 °C) Check_Piperazine->Optimize_Temp Check_Solvent Ensure Anhydrous Solvent (DMF/DMSO) Optimize_Temp->Check_Solvent Purification_1 Optimize Purification (Column with Et3N) Check_Solvent->Purification_1 End Improved Yield Purification_1->End Control_Temp Control Reaction Temperature (0 °C to RT) Check_Base->Control_Temp Check_Purity_Int Ensure Purity of Intermediate Control_Temp->Check_Purity_Int Purification_2 Optimize Purification (Column Chromatography) Check_Purity_Int->Purification_2 Purification_2->End

Caption: Troubleshooting workflow for improving synthetic yield.

Technical Support Center: LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and its degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS analysis of this compound?

A1: The primary challenges include ensuring the stability of the molecule during analysis, achieving good chromatographic separation from potential degradation products, and optimizing mass spectrometry parameters to achieve adequate sensitivity and fragmentation for structural elucidation. The compound's diverse functional groups—nitroquinoline, piperazine, and chlorophenyl methanone—may lead to complex degradation pathways.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the functional groups present, the most probable degradation pathways include:

  • Hydrolysis: Cleavage of the amide (methanone) bond is a common degradation route, especially under acidic or basic conditions.

  • Reduction: The nitro group on the quinoline ring is susceptible to reduction, which can occur under certain chemical conditions or in the presence of reducing agents.

  • Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[1][2]

  • Photodegradation: Aromatic and nitro-containing compounds can be sensitive to light, leading to a variety of degradation products.

Q3: What mobile phases are recommended for the LC-MS analysis of this compound?

A3: For reverse-phase liquid chromatography (RP-LC), a common starting point would be a mobile phase consisting of water and an organic solvent like acetonitrile or methanol. To improve peak shape and ionization efficiency, it is advisable to use additives. Acidic modifiers such as formic acid or acetic acid are generally preferred for LC-MS as they are volatile and aid in the protonation of the analyte in positive ion mode.[3]

Q4: Which ionization mode is best suited for this molecule?

A4: Given the presence of multiple nitrogen atoms in the piperazine and quinoline rings, this compound is likely to ionize well in positive ion mode electrospray ionization (ESI+). The basic nitrogens can be readily protonated to form [M+H]+ ions.

Troubleshooting Guide

Problem: I am not observing the expected molecular ion peak for my compound.

  • Possible Cause 1: Incorrect MS settings.

    • Solution: Ensure the mass spectrometer is scanning the correct m/z range for the protonated molecule. For (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (exact mass to be calculated), the [M+H]+ ion will be the molecular weight plus the mass of a proton. Verify that the instrument is calibrated and tuned.

  • Possible Cause 2: In-source fragmentation.

    • Solution: The compound may be fragmenting in the ion source before detection. Try reducing the ion source temperature and voltages (e.g., fragmentor or capillary voltage) to minimize in-source collision-induced dissociation.

  • Possible Cause 3: Compound degradation.

    • Solution: The compound may be unstable in the sample solvent or during the chromatographic run. Prepare fresh samples and consider using a less harsh sample solvent. Ensure the mobile phase pH is appropriate for the compound's stability.

Problem: My chromatogram shows poor peak shape (e.g., tailing, splitting).

  • Possible Cause 1: Secondary interactions on the column.

    • Solution: The basic nitrogen atoms in the piperazine and quinoline moieties can interact with residual silanols on a silica-based C18 column, leading to peak tailing. Ensure your mobile phase contains an acidic modifier like formic acid (0.1% is typical) to protonate the basic sites on the analyte and minimize these interactions.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too much sample can lead to broad and distorted peaks. Try diluting your sample and injecting a smaller volume.[4]

  • Possible Cause 3: Mismatched sample solvent.

    • Solution: The solvent used to dissolve the sample should be compatible with the initial mobile phase conditions. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[5]

Problem: I am observing many unexpected peaks in my chromatogram.

  • Possible Cause 1: Sample degradation.

    • Solution: The presence of multiple peaks could indicate that your compound has degraded. This is common in forced degradation studies but can also occur if the sample is not handled or stored correctly.[6] To confirm, analyze a freshly prepared standard.

  • Possible Cause 2: Contamination.

    • Solution: The peaks may be from contaminants in the sample, solvent, or LC-MS system. Run a blank injection (injecting only the sample solvent) to identify any background peaks.[4] Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases.[3]

Potential Degradation Products

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help identify potential degradation products.[6][7] Based on the structure of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, the following table summarizes some potential degradation products and their expected mass-to-charge ratios ([M+H]+).

Potential Degradation Product Degradation Pathway Predicted [M+H]+ (m/z)
(4-Chlorophenyl)(piperazin-1-yl)methanoneHydrolysis of the bond between piperazine and quinoline225.08
5-(Piperazin-1-yl)-8-nitroquinolineHydrolysis of the amide bond273.12
(4-Chlorophenyl)-[4-(8-aminoquinolin-5-yl)piperazin-1-yl]methanoneReduction of the nitro group418.16
4-Chlorobenzoic acidHydrolysis of the amide bond157.01
Piperazine-1-carbaldehydePiperazine ring oxidation/cleavage115.09
(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone N-oxideOxidation of piperazine nitrogen464.12

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential impurities.[6][7]

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified time, monitoring for degradation.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified duration. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze the sample at various time points.

LC-MS Method Protocol

This is a general starting method that should be optimized for your specific instrument and application.

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: ESI-equipped Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Scan Range: m/z 100-800.

  • Data Acquisition: Perform full scan for initial screening and then product ion scans (MS/MS) on the parent ion and suspected degradation products for structural confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing a Forced Degradation (Acid, Base, Oxidative, etc.) c Dilution & Filtration a->c b Prepare Standard Solution b->c d LC Separation (C18 Column, Gradient Elution) c->d Injection e Mass Spectrometry (ESI+, Full Scan & MS/MS) d->e Eluent f Peak Integration & Identification e->f g Structure Elucidation of Degradants f->g h Reporting g->h

Caption: Experimental workflow for the analysis of degradation products.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_oxidation Oxidation parent (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone h1 5-(Piperazin-1-yl)-8-nitroquinoline parent->h1 Amide Cleavage h2 4-Chlorobenzoic acid parent->h2 Amide Cleavage r1 (4-Chlorophenyl)-[4-(8-aminoquinolin-5-yl)piperazin-1-yl]methanone parent->r1 Nitro Group Reduction o1 Parent Compound N-oxide parent->o1 Piperazine Oxidation

Caption: Potential degradation pathways of the target compound.

References

Preventing non-specific binding of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone to labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the non-specific binding of the compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone to various types of laboratory ware. Non-specific binding can lead to significant experimental artifacts, including inaccurate quantification and loss of valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone to labware?

A1: The non-specific binding of this compound is likely driven by a combination of hydrophobic and ionic interactions with the surfaces of common laboratory plastics (like polystyrene and polypropylene) and glassware. The presence of aromatic rings in the quinoline and chlorophenyl moieties contributes to its hydrophobicity, making it prone to adhering to nonpolar plastic surfaces.

Q2: Which types of labware are most susceptible to non-specific binding of this compound?

A2: Standard polystyrene and polypropylene microplates, tubes, and pipette tips are highly susceptible to non-specific binding due to their hydrophobic nature. Untreated glass surfaces can also be problematic, as they can interact with the compound through ionic and other polar interactions.

Q3: How can I minimize non-specific binding during my experiments?

A3: Several strategies can be employed, either individually or in combination. These include:

  • Using specialized low-binding labware: Commercially available labware with hydrophilic surface coatings (e.g., polyethylene oxide-like surfaces) can significantly reduce hydrophobic interactions.[1]

  • Adding blocking agents to your buffers: Reagents like Bovine Serum Albumin (BSA) or non-ionic detergents can be included in your experimental buffers to saturate non-specific binding sites on the labware surface.[2][3]

  • Surface treatment of labware: Techniques like silanization for glassware or passivation for metallic surfaces can modify the surface chemistry to reduce binding.[4][5][6][7]

Q4: Are there any specific detergents you recommend?

A4: Yes, for preventing binding to hydrophobic plastics, low concentrations (typically 0.01% to 0.05%) of non-ionic detergents such as Tween® 20 or Triton™ X-100 are effective.[2][3][8] These detergents work by disrupting hydrophobic interactions.[9][10] It is important to note that ionic detergents like SDS can be harsh and may denature proteins or interfere with certain assays.[8][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
Low recovery of the compound from plastic tubes or plates. Non-specific binding to the hydrophobic surface of the plasticware.1. Switch to low-binding microplates and tubes. 2. Add a non-ionic detergent (e.g., 0.05% Tween® 20) to your buffers.[3] 3. Pre-coat the labware with a solution of Bovine Serum Albumin (BSA).[2]
Inconsistent results between replicate wells in an assay. Variable non-specific binding across the surface of the labware.1. Ensure uniform mixing of solutions containing detergents or blocking agents. 2. Consider using labware with a certified non-binding surface for better consistency.[1]
Precipitation of the compound out of solution. Poor solubility in the chosen buffer system, which can be exacerbated by binding to surfaces.1. Review the compound's solubility and adjust the buffer composition (e.g., pH, co-solvents) accordingly. 2. The addition of detergents can also help to keep hydrophobic compounds in solution.[9]
Contamination from previously used glassware. Residual compound from a previous experiment adhering to the glass surface.1. Implement a rigorous cleaning protocol for all glassware. 2. For persistent issues, consider silanization to create a more inert glass surface.[7]

Experimental Protocols

Protocol 1: Pre-treatment of Labware with Bovine Serum Albumin (BSA)

This protocol describes how to coat the surface of plastic or glassware to reduce non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, fatty acid-free

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labware to be treated (e.g., microplates, centrifuge tubes)

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Filter the BSA solution through a 0.22 µm sterile filter to remove any aggregates.

  • Add the BSA solution to the labware, ensuring the entire surface that will be in contact with your experimental solution is covered.

  • Incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Aspirate the BSA solution.

  • Wash the labware three times with PBS or your experimental buffer without the compound.

  • The labware is now ready for use.

Protocol 2: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware, which can be advantageous for certain applications by preventing interactions with polar functional groups.

Materials:

  • A silanizing agent (e.g., dichlorodimethylsilane)

  • Anhydrous toluene or other suitable organic solvent

  • Glassware to be treated

  • Fume hood

Procedure: Caution: Silanizing agents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

  • Thoroughly clean and dry the glassware to be treated.

  • Prepare a 2-5% (v/v) solution of the silanizing agent in the organic solvent within the fume hood.

  • Immerse the glassware in the silanizing solution for 5-10 minutes.

  • Remove the glassware and rinse thoroughly with the organic solvent to remove excess silanizing agent.

  • Rinse with a polar solvent like methanol or ethanol.

  • Dry the glassware in an oven at 60-100°C for at least 30 minutes.[11]

Quantitative Data Summary

The following table summarizes the effectiveness of different surface treatments in reducing the binding of biomolecules, which serves as a proxy for the expected behavior of a small molecule like (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Surface TypeProtein Binding (ng/cm²)Nucleic Acid Binding (ng/cm²)Key Feature
Polystyrene (PS)400 - 4506 - 22Standard hydrophobic surface
Polypropylene (PP)370 - 440< 2 - 3Standard hydrophobic surface
Non-Binding Surface (NBS) on PS< 2.5 - 5< 2Nonionic, hydrophilic surface[1]

Data adapted from Corning® Non Binding Surface literature, based on radiolabel assays.[1]

Visualizations

Experimental_Workflow Decision Workflow for Minimizing Non-Specific Binding start Start: Experiment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone labware_choice Select Labware Type start->labware_choice plastic Plastic (Polystyrene/Polypropylene) labware_choice->plastic Plastic glass Glassware labware_choice->glass Glass metal Metallic Components labware_choice->metal Metal low_binding Use Low-Binding Labware plastic->low_binding coating Apply Surface Coating plastic->coating silanization Perform Silanization glass->silanization passivation Perform Passivation metal->passivation proceed Proceed with Experiment low_binding->proceed bsa_peg BSA or PEG Coating coating->bsa_peg detergent Add Non-Ionic Detergent (e.g., Tween-20) coating->detergent bsa_peg->proceed detergent->proceed silanization->proceed passivation->proceed

Caption: Decision tree for selecting appropriate labware and treatment.

References

Technical Support Center: Interference of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and why might it interfere with fluorescence assays?

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a chemical compound that contains moieties known to interact with light. Specifically, the 8-nitroquinoline core structure is an aromatic system that can exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used in common fluorescence assays, a phenomenon known as quenching. The presence of a chlorophenyl group can further influence these photophysical properties. Such interference can lead to false-positive or false-negative results in high-throughput screening (HTS) and other fluorescence-based experiments.[1]

Q2: What are the common types of interference observed with compounds like this in fluorescence assays?

There are two primary modes of interference:

  • Autofluorescence: The compound itself emits light upon excitation at or near the same wavelengths as the assay's fluorophore. This adds to the signal, potentially leading to a false-positive result in "signal-on" assays.[1]

  • Quenching: The compound absorbs the excitation light intended for the assay's fluorophore or absorbs the light emitted by the fluorophore. This reduces the detected signal and can lead to false-negative results in "signal-on" assays or false-positives in "signal-off" assays.

Q3: At what concentrations is interference more likely to be a problem?

Interference is typically concentration-dependent. In high-throughput screening (HTS), compounds are often tested at concentrations ranging from 10 to 50 µM.[1] At these concentrations, the likelihood of observing interference from autofluorescence or quenching is significantly higher.

Q4: Can I predict if my compound will interfere based on its structure?

While certain structural motifs, like the nitroquinoline in this compound, are known to be associated with fluorescence, accurately predicting interference is challenging.[1] Experimental validation is crucial to confirm and quantify any potential interference. Computational tools can sometimes help flag potentially problematic compounds, but these are not always definitive.[1]

Troubleshooting Guide

If you suspect that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is interfering with your fluorescence-based assay, follow this step-by-step troubleshooting guide.

Step 1: Preliminary Assessment - The "No-Dye" Control

The first and simplest step is to determine if the compound is autofluorescent under your experimental conditions.

Experimental Protocol: Autofluorescence Check

  • Prepare a "No-Dye" control plate: Prepare a microplate with your standard assay buffer.

  • Add the compound: Add (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone at the same concentrations you are using in your main experiment.

  • Omit the assay fluorophore: Crucially, do not add your assay's fluorescent probe or substrate to these wells.

  • Read the plate: Use the same plate reader and filter settings (excitation and emission wavelengths) as your main experiment.

  • Analyze the results: If you observe a signal in the wells containing your compound, it is autofluorescent at the wavelengths used.

Interpretation of Results:

ObservationInterpretationNext Steps
Significant signal in the presence of the compoundThe compound is autofluorescent.Proceed to Step 2A .
No significant signalThe compound is likely not autofluorescent under these conditions. It may be a quencher.Proceed to Step 2B .
Step 2A: Characterizing Autofluorescence

If your compound is autofluorescent, it is important to understand its spectral properties.

Experimental Protocol: Excitation and Emission Scan

  • Prepare a sample: Prepare a solution of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in your assay buffer at the highest concentration used in your experiments.

  • Use a scanning spectrofluorometer:

    • Emission Scan: Excite the sample at the excitation wavelength used in your assay and scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission peak.

    • Excitation Scan: Set the emission detector to the emission maximum of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-500 nm) to determine the excitation peak of your compound.

  • Analyze the spectra: Compare the excitation and emission spectra of your compound to those of your assay's fluorophore.

Data Presentation: Spectral Properties

ParameterAssay Fluorophore (Example)(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
Excitation Max (nm) e.g., 485To be determined experimentally
Emission Max (nm) e.g., 520To be determined experimentally

Mitigation Strategies for Autofluorescence:

  • Change Fluorophore: If the spectral overlap is significant, consider switching to a fluorophore with a different spectral profile (e.g., a red-shifted dye) that is not excited by the same wavelengths as your compound.

  • Use a "Pre-read" Correction: If changing the fluorophore is not possible, you can perform a "pre-read" of the plate with just the compound and buffer, and then subtract this background signal from the final assay read.

Step 2B: Investigating Quenching

If your compound is not autofluorescent but you still suspect interference, it may be a quencher.

Experimental Protocol: Quenching Assay

  • Prepare a standard curve of your fluorophore: In a microplate, prepare serial dilutions of your fluorescent probe or the fluorescent product of your enzymatic reaction in assay buffer.

  • Add the compound: To a parallel set of wells, add the same concentrations of your fluorophore and also add (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone at a constant, high concentration (e.g., the highest concentration used in your screen).

  • Read the plate: Measure the fluorescence intensity of both sets of wells.

  • Analyze the results: Compare the fluorescence signal of the fluorophore in the presence and absence of your compound. A significant decrease in signal in the presence of the compound indicates quenching.

Data Presentation: Quenching Analysis

Fluorophore ConcentrationFluorescence (without compound)Fluorescence (with compound)% Signal Reduction
Concentration 1Value 1Value 1'Calculate %
Concentration 2Value 2Value 2'Calculate %
Concentration 3Value 3Value 3'Calculate %

Mitigation Strategies for Quenching:

  • Lower Compound Concentration: If possible, lowering the concentration of the interfering compound can reduce the quenching effect.

  • Orthogonal Assay: The most reliable way to confirm a hit from a fluorescence-based assay that may be affected by quenching is to use an orthogonal, label-free assay, such as mass spectrometry or surface plasmon resonance.

Visualizing the Troubleshooting Workflow

Interference_Troubleshooting Troubleshooting Workflow for Compound Interference start Suspected Interference no_dye_control Step 1: Perform 'No-Dye' Control start->no_dye_control autofluorescent Compound is Autofluorescent no_dye_control->autofluorescent Signal Detected not_autofluorescent Compound is Not Autofluorescent no_dye_control->not_autofluorescent No Signal characterize_spectra Step 2A: Characterize Excitation/ Emission Spectra autofluorescent->characterize_spectra quenching_assay Step 2B: Perform Quenching Assay not_autofluorescent->quenching_assay mitigate_af Mitigation Strategies: - Change Fluorophore - Pre-read Correction characterize_spectra->mitigate_af quencher Compound is a Quencher quenching_assay->quencher Signal Reduced no_interference No Significant Interference Detected quenching_assay->no_interference No Signal Reduction mitigate_q Mitigation Strategies: - Lower Compound Concentration - Orthogonal Assay quencher->mitigate_q

Caption: A flowchart outlining the steps to identify and address interference from a test compound in fluorescence-based assays.

Signaling Pathway of a Generic Kinase Assay (for context)

Fluorescence interference can be particularly problematic in enzyme assays, such as kinase activity assays that use a fluorescent readout. Below is a conceptual diagram of a generic kinase assay where interference could occur.

Kinase_Assay_Pathway Generic Kinase Assay Signaling Pathway cluster_reaction Kinase Reaction cluster_detection Fluorescence Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Peptide Substrate (Non-fluorescent) Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Detection_Reagent Detection Reagent/ Antibody-Fluorophore Conjugate Phospho_Substrate->Detection_Reagent Fluorescent_Signal Fluorescent Signal Detection_Reagent->Fluorescent_Signal Compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Compound->Fluorescent_Signal Interference (Autofluorescence or Quenching)

Caption: A diagram illustrating a generic kinase assay workflow, highlighting where the test compound can interfere with the final fluorescent signal.

References

Validation & Comparative

Cross-validation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone activity in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anticancer Agent Efficacy in Breast and Colon Cancer Cell Lines

A Note on (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: An extensive search of publicly available scientific literature and databases did not yield specific experimental data regarding the anticancer activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. While the quinoline and piperazine structural motifs are present in many compounds investigated for anticancer properties, no specific studies detailing the efficacy, such as IC50 values, or the mechanism of action for this particular compound in cancer cell lines could be retrieved.

Therefore, this guide provides a comparative overview of the activity of established and alternative anticancer agents in common breast and colon cancer cell lines. This information is intended to serve as a valuable benchmark for researchers in the field of drug discovery and development, offering a point of comparison for novel chemical entities.

Activity of Anticancer Agents in Breast Cancer Cell Lines

Breast cancer is a heterogeneous disease with various molecular subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several standard chemotherapeutic and targeted agents against two commonly used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Data Presentation: IC50 Values in Breast Cancer Cell Lines

DrugDrug ClassMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
DoxorubicinAnthracycline0.04 - 16.20.05 - 0.5[1][2]
Paclitaxel (Taxol)Taxane0.004 - 0.0630.002 - 0.01[3]
5-Fluorouracil (5-FU)Antimetabolite4.8 - 11.89.6[2][4]
CisplatinPlatinum-based~5.0~3.0
TamoxifenSERM~5.0>100 (Resistant)

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.

Activity of Anticancer Agents in Colon Cancer Cell Lines

Colorectal cancer is a leading cause of cancer-related mortality worldwide. The following table presents the IC50 values for standard chemotherapeutic agents against HCT-116 and HT-29, two widely studied colon cancer cell lines.

Data Presentation: IC50 Values in Colon Cancer Cell Lines

DrugDrug ClassHCT-116 IC50 (µM)HT-29 IC50 (µM)Reference
5-Fluorouracil (5-FU)Antimetabolite3.5 - 5.0>2500 (Resistant)[5]
OxaliplatinPlatinum-based0.5 - 1.029.8 - 161.4[6][7]
Irinotecan (SN-38)Topoisomerase I Inhibitor0.004 - 0.0160.02 - 0.1
DoxorubicinAnthracycline~0.020.1 - 0.5[8]
Paclitaxel (Taxol)Taxane~0.0040.01 - 0.05[8]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Experimental Protocols

The determination of a compound's cytotoxic or cytostatic effect on cancer cell lines is a critical step in drug discovery. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.

Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted for adherent cell lines grown in 96-well microtiter plates.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells with trypsin-EDTA, resuspend in complete medium, and seed into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[9]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and medium.[9] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Viability Assay cluster_3 Data Analysis Compound_Library Compound Library Serial_Dilution Serial Dilutions Compound_Library->Serial_Dilution Treatment Add Compound Dilutions Serial_Dilution->Treatment Cell_Culture Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation Fix_Stain Fixation & SRB Staining Incubation->Fix_Stain Read_Plate Read Absorbance Fix_Stain->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for anticancer drug screening.

Simplified PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[10][11][12][13][14] Its hyperactivation is a common event in many cancers, making it a prime target for drug development.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

References

Validating the Target of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the molecular target of the novel compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, with a primary focus on the application of small interfering RNA (siRNA) knockdown techniques. While specific experimental data for this compound is not yet publicly available, this document outlines the established principles and protocols that guide the target validation process. The presented data is illustrative, designed to model the expected outcomes of such validation studies.

Introduction

The precise identification and validation of a drug's molecular target are critical milestones in the drug discovery and development pipeline.[1][2] Target validation confirms that the observed phenotypic effects of a compound are indeed mediated by its interaction with the intended target protein.[1][3] Among the various techniques available, siRNA-mediated gene silencing has emerged as a powerful and widely adopted method for this purpose.[1][3][4][5] This approach involves the sequence-specific degradation of a target mRNA, leading to a reduction in the corresponding protein levels.[4][5] By observing a concordant loss of the compound's efficacy with the knockdown of the putative target, researchers can establish a causal link between the target and the compound's mechanism of action.

This guide will compare the siRNA knockdown approach with alternative methods, provide detailed experimental protocols, and present illustrative data in a clear, comparative format.

Comparative Analysis of Target Validation Methods

The selection of a target validation method depends on various factors, including the desired level of evidence, the experimental model, and available resources. Here, we compare siRNA knockdown with two common alternatives: CRISPR/Cas9-mediated knockout and the use of small molecule inhibitors.

FeaturesiRNA KnockdownCRISPR/Cas9 KnockoutSmall Molecule Inhibitors
Mechanism Post-transcriptional gene silencing via mRNA degradation.[4][5]Permanent gene disruption at the genomic DNA level.[4]Competitive or allosteric inhibition of protein function.
Effect Transient reduction in protein expression (knockdown).Permanent loss of protein expression (knockout).[4]Reversible or irreversible inhibition of protein activity.
Timeframe Rapid, with effects typically observed within 24-72 hours.[6]Longer, requiring the generation and selection of stable knockout cell lines.Rapid, with immediate effects upon administration.
Specificity Can have off-target effects, which can be mitigated by using multiple siRNAs targeting different regions of the same mRNA.[7]Highly specific, but potential for off-target gene editing exists.Specificity can vary, with many inhibitors having known off-target activities.
Throughput High-throughput screening is feasible.[3][6]Lower throughput for generating individual knockout lines.High-throughput screening is a primary application.
"Rescue" Potential Phenotype can be "rescued" by transfecting a resistant form of the target gene.[7][8]"Rescue" is possible by re-introducing the wild-type gene.Not directly applicable, though competition assays can be performed.

Experimental Workflow for Target Validation using siRNA

The following diagram illustrates a typical workflow for validating the target of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone using siRNA knockdown.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transfection cluster_2 Phase 3: Validation of Knockdown cluster_3 Phase 4: Phenotypic Assay A Design and synthesize multiple siRNAs targeting the putative target gene B Culture and plate cells for transfection A->B D Transfect cells with individual siRNAs, a non-targeting control siRNA, and a mock control B->D C Prepare transfection reagents (e.g., Lipofectamine) C->D E Incubate for 48-72 hours D->E F Harvest cells and perform qRT-PCR to quantify mRNA knockdown E->F G Perform Western blot to quantify protein knockdown E->G H Treat transfected cells with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone E->H I Perform cell viability or other relevant phenotypic assay H->I J Analyze and compare the compound's effect in target-knockdown vs. control cells I->J

Figure 1. Experimental workflow for siRNA-based target validation.

Detailed Experimental Protocols

siRNA Transfection Protocol
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: For each well, dilute 50 pmol of siRNA into 250 µL of serum-free medium. In separate tubes, dilute a non-targeting control siRNA and prepare a mock transfection control with no siRNA.

  • Transfection Reagent Preparation: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the 500 µL of the siRNA-lipid complex mixture to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to subsequent analyses.

Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation
  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[1]

  • qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.[5]

Western Blot for Protein Knockdown Confirmation
  • Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin) for normalization.

Illustrative Data Presentation

The following tables present hypothetical data to demonstrate the expected outcomes of a successful target validation experiment for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Table 1: Validation of Target Knockdown by qRT-PCR and Western Blot

TreatmentRelative mRNA Expression (%)Relative Protein Expression (%)
Mock Transfection100 ± 8.5100 ± 10.2
Non-targeting siRNA98 ± 7.295 ± 9.8
Target siRNA #122 ± 4.128 ± 5.5
Target siRNA #218 ± 3.521 ± 4.9
Target siRNA #325 ± 4.832 ± 6.1

Table 2: Effect of Target Knockdown on the Efficacy of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

TreatmentIC50 of Compound (µM)
Mock Transfection1.5 ± 0.2
Non-targeting siRNA1.6 ± 0.3
Target siRNA #112.8 ± 1.5
Target siRNA #215.2 ± 1.8
Target siRNA #311.9 ± 1.3

Signaling Pathway Context

To provide a more comprehensive understanding of the compound's mechanism of action, it is crucial to place the putative target within its relevant signaling pathway. The following is a hypothetical signaling pathway involving the putative target.

G A External Signal B Receptor A->B C Putative Target B->C D Downstream Effector 1 C->D E Downstream Effector 2 D->E F Cellular Response (e.g., Proliferation, Survival) E->F G (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone G->C

Figure 2. Hypothetical signaling pathway involving the putative target.

Conclusion

The validation of a drug's target is a cornerstone of modern pharmacology. The use of siRNA knockdown provides a robust and relatively rapid method for establishing a causal link between a putative target and the observed biological effects of a compound like (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.[2][4] By demonstrating that the compound's efficacy is diminished upon specific knockdown of the target protein, researchers can gain high confidence in its mechanism of action. The experimental protocols and illustrative data presented in this guide offer a framework for the design and execution of such pivotal validation studies. For ultimate confirmation, these findings should be corroborated with orthogonal approaches such as CRISPR-mediated gene editing or thermal shift assays.

References

Dose-response curve analysis for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in [assay]

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dose-response data for the specific compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is not publicly available in the reviewed literature. This guide provides a comparative analysis of structurally related quinoline-piperazine compounds to offer insights into the potential biological activity of this chemical class.

The following tables summarize the dose-response data for various quinoline-piperazine derivatives against several cancer cell lines. This information is crucial for researchers in drug discovery and development to understand the potency and selectivity of this class of compounds.

Dose-Response Data of Analogue Compounds

Compound IDStructureCell LineAssay TypeIC50 / GI50 (µM)
QQ1 Aminated quinolinequinone with a piperazine analogACHN (Renal Cancer)Not Specified1.55[1][2]
Compound 13e Novel quinoline derivativePC-3 (Prostate Cancer)CCK8 Assay2.61
KG-1 (Leukemia)CCK8 Assay3.56
Compound 13f Novel quinoline derivativePC-3 (Prostate Cancer)CCK8 Assay4.73
KG-1 (Leukemia)CCK8 Assay4.88
Compound 13h Novel quinoline derivativePC-3 (Prostate Cancer)CCK8 Assay4.68
KG-1 (Leukemia)CCK8 Assay2.98
Compound 23 Vindoline-piperazine conjugateMDA-MB-468 (Breast Cancer)Not Specified1.00[3]
Compound 25 Vindoline-piperazine conjugateHOP-92 (Non-Small Cell Lung Cancer)Not Specified1.35[3]

Experimental Protocols

The data presented above are typically generated using cell viability or cytotoxicity assays. The following is a generalized protocol for the Sulforhodamine B (SRB) assay, a common method for determining drug-induced cytotoxicity.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay quantifies the total protein content of cells as an indicator of cell density.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Growth medium (e.g., RPMI 1640) with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compounds (solubilized in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding: Inoculate cells into 96-well plates at a density ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Compound Addition: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.[4]

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well to fix the cells and incubate for 60 minutes at 4°C.[4]

  • Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[4]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[4][5]

  • Destaining: Remove the unbound SRB solution and wash the plates four to five times with 1% acetic acid to remove excess dye. Air dry the plates.[4][5]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]

  • Absorbance Reading: Measure the optical density (OD) at a wavelength of 540 nm using a microplate reader.[5][6]

  • Data Analysis: The percentage of cell growth inhibition is calculated based on the difference in absorbance between the control and treated wells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for a typical dose-response assay and a conceptual signaling pathway that could be targeted by quinoline-based inhibitors.

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 Assay Procedure (SRB) cluster_3 Data Acquisition and Analysis cell_culture Maintain Cancer Cell Lines seed_cells Seed Cells in 96-Well Plates cell_culture->seed_cells incubation_24h Incubate for 24h seed_cells->incubation_24h add_compound Add Compound to Wells incubation_24h->add_compound prepare_dilutions Prepare Serial Dilutions of Test Compound prepare_dilutions->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h fix_cells Fix Cells with TCA incubation_48_72h->fix_cells wash_1 Wash Plates fix_cells->wash_1 stain_cells Stain with SRB wash_1->stain_cells wash_2 Wash Plates stain_cells->wash_2 solubilize Solubilize Bound Dye wash_2->solubilize read_absorbance Read Absorbance at 540nm solubilize->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50/GI50 plot_curve->determine_ic50

Caption: Experimental workflow for a dose-response cytotoxicity assay.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression inhibitor (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (Hypothetical Target) inhibitor->raf Inhibition

Caption: Conceptual MAPK/ERK signaling pathway with a hypothetical inhibitor.

References

Reproducibility of experimental results with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the In Vitro Anticancer Activity of (4-Chlorophenyl)-[4-(6-nitro-3-cyanoquinolin-5-yl)piperazin-1-yl]methanone and a Structurally Related Analog

A detailed analysis of the reproducibility and comparative efficacy of a novel quinoline derivative with potent anticancer properties.

This guide provides a comprehensive comparison of the biological activity of (4-Chlorophenyl)-[4-(6-nitro-3-cyanoquinolin-5-yl)piperazin-1-yl]methanone and a closely related analog, (4-Fluorophenyl)-[4-(6-nitro-3-cyanoquinolin-5-yl)piperazin-1-yl]methanone. The data presented is based on a study that synthesized a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives and evaluated their antiproliferative activity against a panel of human cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline-based compounds.

Compound Structures and Properties

The core structure of the compounds under investigation consists of a substituted benzoyl moiety linked to a piperazine ring, which is in turn attached to a 6-nitroquinoline scaffold. The variation in the substituent on the phenyl ring allows for a structure-activity relationship (SAR) analysis.

Compound IDIUPAC NameMolecular Formula
8c (4-Chlorophenyl)-[4-(6-nitro-3-cyanoquinolin-5-yl)piperazin-1-yl]methanoneC21H15ClN5O3
8g (4-Fluorophenyl)-[4-(6-nitro-3-cyanoquinolin-5-yl)piperazin-1-yl]methanoneC21H15FN5O3

Comparative In Vitro Anticancer Activity

The antiproliferative activity of the compounds was assessed by the National Cancer Institute (NCI) using their 60-human tumor cell line screening panel. The data is presented as the percentage of growth inhibition at a single concentration of 10 µM. A value of 100 indicates total growth inhibition, while a value of 0 indicates no effect on cell growth. Negative values indicate cell death. The results for the renal cancer cell line UO-31 were particularly noteworthy[1][2].

Compound IDTarget Cell LineGrowth Inhibition (%) at 10 µM
8c UO-31 (Renal)-7
8g UO-31 (Renal)-19

Note: While the specific compound "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" was not explicitly detailed in the cited research, the structurally analogous compound 8c provides significant insight into the potential activity of this chemical class. The primary structural difference is the position of the nitro group and the presence of a cyano group on the quinoline ring.

Experimental Protocols

The following is a summary of the experimental methodologies employed in the synthesis and biological evaluation of the compared compounds.

General Synthesis of 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivatives

The synthesis of the target compounds involved a multi-step process. A key step was the coupling of the quinoline core with the appropriate substituted piperazine. Finally, various substituted benzoyl chlorides were used to introduce the aromatic side fragment[1][2].

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Quinoline Core Synthesis B Coupling with Piperazine A->B C Acylation with Substituted Benzoyl Chloride B->C D In Vitro Anticancer Screening (NCI-60) C->D Test Compounds E Data Analysis (Growth Inhibition %) D->E

A generalized workflow for the synthesis and evaluation of the compounds.
In Vitro Anticancer Screening

The in vitro antitumor activity of the synthesized compounds was evaluated by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). The screening involved a panel of 60 different human tumor cell lines. The compounds were tested at a single concentration of 10 µM, and the percentage of cell growth inhibition was determined.

Putative Signaling Pathway

In silico molecular docking studies on compounds 8c and 8g suggested that they may exert their anticancer effects by binding to key oncogenic proteins involved in the progression of renal cell carcinoma. While the exact signaling pathway was not elucidated experimentally, the induction of cell death (indicated by negative growth inhibition values) points towards the activation of apoptotic pathways. The diagram below illustrates a simplified, general apoptotic signaling cascade that could be triggered by such compounds.

G Compound Compound 8c / 8g Target Oncogenic Protein (e.g., Kinase) Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Blocks Pro-survival Signal Caspase9 Caspase-9 Activation Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A putative signaling pathway leading to apoptosis.

References

Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a framework for assessing the kinase selectivity of the compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, also identified as 5-[4-(4-chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline. While specific experimental data for this compound against a kinase panel is not publicly available, this guide outlines the standard methodologies and data presentation formats used in kinase selectivity profiling, enabling researchers to design and interpret such studies.

The core structure of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, which incorporates both quinoline and piperazine moieties, is a recognized scaffold in the development of kinase inhibitors. Compounds with similar structures have shown activity against various kinases, making selectivity profiling a critical step in characterizing its potential as a therapeutic agent.

Comparative Kinase Inhibition Profile

A crucial aspect of characterizing a novel kinase inhibitor is to determine its effect on a wide array of kinases. This is typically presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration against a panel of kinases. The data is best organized in a tabular format for clear comparison.

Below is a template for presenting such data. In a typical study, the compound of interest would be tested against a panel of representative kinases from different families. For comparison, the activity of well-characterized, clinically relevant kinase inhibitors could be included.

Table 1: Hypothetical Kinase Selectivity Profile of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and Comparator Compounds

Kinase FamilyKinase Target(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Tyrosine Kinase EGFRData not available15>10,000
VEGFR2Data not available5250
PDGFRβData not available10300
SrcData not available50150
AblData not available30>10,000
Serine/Threonine Kinase AKT1Data not available>1,00020
CDK2Data not available>5,000100
MEK1Data not available20050
PIM1Data not available7510

Experimental Protocols

To generate the data for a kinase selectivity profile, a robust and standardized experimental protocol is essential. The following is a representative methodology for a luminometric kinase assay, a common platform for high-throughput screening.

Protocol: In Vitro Kinase Inhibition Assay (Luminometric)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

2. Materials:

  • Test compound: (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone
  • Recombinant human kinases (e.g., from a commercial kinase profiling service)
  • Kinase-specific substrates (peptides or proteins)
  • Adenosine triphosphate (ATP)
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
  • 384-well white assay plates
  • Plate reader capable of measuring luminescence

3. Procedure:

4. Data Analysis:

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex experimental workflows and the biological context of kinase inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis compound_prep Compound Dilution dispensing Dispense Compound & Reagents into Plate compound_prep->dispensing reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->dispensing incubation Incubate at Room Temperature dispensing->incubation adp_detection ADP Detection (Luminescence) incubation->adp_detection readout Luminometer Reading adp_detection->readout data_norm Data Normalization (% Inhibition) readout->data_norm ic50_calc IC50 Curve Fitting data_norm->ic50_calc

Caption: Workflow for an in vitro kinase inhibition assay.

A common signaling pathway where kinase inhibitors are targeted is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

signal_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: The MAPK/ERK signaling pathway.

Alternative Kinase Inhibitors and Scaffolds

Given the quinoline-piperazine core of the compound , researchers may consider comparing its activity to other inhibitors with similar structural motifs. A literature search for kinase inhibitors containing these scaffolds can provide a basis for selecting appropriate comparator compounds for screening. Examples of such classes include inhibitors of tyrosine kinases like EGFR and VEGFR, as well as serine/threonine kinases involved in cell cycle regulation and signaling.

Comparative Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and Its Structural Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of novel quinoline-piperazine methanone derivatives reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative overview of their biological activities, supported by experimental data and protocols, to inform researchers and drug development professionals in the fields of medicinal chemistry and pharmacology.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The hybridization of pharmacologically active moieties into a single molecular entity is a well-established strategy to develop new drug candidates. The quinoline ring system is a prominent scaffold found in a wide array of therapeutic agents, exhibiting diverse biological activities including anticancer, antimicrobial, and antiviral properties. Similarly, the piperazine nucleus is a common structural motif in many clinically used drugs, often imparting favorable pharmacokinetic properties.

This guide focuses on the comparative study of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and its structural analogs. By systematically modifying the substituents on the phenyl ring and the quinoline core, researchers have explored the structure-activity relationships (SAR) of this chemical series, leading to the identification of compounds with potent biological activities. This report summarizes the available quantitative data on their anticancer and antimicrobial properties, details the experimental methodologies used for their evaluation, and provides visual representations of key concepts to facilitate understanding.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and its analogs has been evaluated against various human cancer cell lines. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDPhenyl SubstituentMean Growth Percent (%)*Most Sensitive Cell LineGrowth Percent (%)
Analog A 4-OCH3-6.68UO-31 (Renal)-
Analog B 4-Br50.85UO-31 (Renal)-19.40
Analog C 4-H-UO-31 (Renal)-
Analog D 4-CF3-UO-31 (Renal)-

*A mean growth percent of less than 100 indicates growth inhibition, while a negative value indicates cell killing. Data from a study on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives.[1]

Structure-Activity Relationship (SAR) for Anticancer Activity:

From the available data on related compounds, several trends can be inferred:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly influence the anticancer activity. Electron-donating groups, such as methoxy (OCH3), and electron-withdrawing groups, like bromine (Br), have been shown to be favorable for activity against certain cancer cell lines.[1]

  • The Nitro Group on the Quinoline Ring: The presence of a nitro group at the 8-position of the quinoline ring is a common feature in many biologically active compounds of this class, suggesting its importance for the observed cytotoxicity.

  • The Piperazine Linker: The piperazine ring acts as a crucial linker between the quinoline and phenyl moieties and is believed to contribute to the overall pharmacological profile of the molecule.

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial properties of quinoline-piperazine derivatives have also been a subject of investigation. The minimum inhibitory concentration (MIC) is the primary quantitative measure used to assess the potency of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Similar to the anticancer data, specific MIC values for the target molecule and its direct analogs are scarce. However, research on related 4-piperazinylquinoline hybrids provides a basis for comparison. For example, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were evaluated for their activity against Gram-positive and Gram-negative bacteria.[2]

Compound IDPhenyl SubstituentStaphylococcus aureus MIC (µM)Pseudomonas aeruginosa MIC (µM)
Analog E 4-Cl>50>50
Analog F 4-F>50>50
Analog G 4-NO210>50
Ciprofloxacin (Standard)0.50.25

Data from a study on 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives.[2]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial SAR for this class of compounds suggests that:

  • Gram-Positive vs. Gram-Negative Activity: Many quinoline-piperazine derivatives exhibit selective activity against Gram-positive bacteria, such as Staphylococcus aureus, with less pronounced effects on Gram-negative organisms like Pseudomonas aeruginosa.[2]

  • Influence of Phenyl Substituents: The presence of a nitro group on the phenyl ring (Analog G) was found to be crucial for the anti-staphylococcal activity in the studied series.[2] This highlights the significant impact of electronic effects of the substituents on the antimicrobial potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer and antimicrobial activities of these compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism (i.e., the well remains clear).

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the research and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_data_analysis Data Analysis & Interpretation start Starting Materials (Quinoline & Piperazine Derivatives) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, Mass Spectrometry) synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antimicrobial Antimicrobial Activity (MIC Determination) purification->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar conclusion conclusion sar->conclusion Identification of Lead Compounds

Caption: Experimental workflow for the synthesis and evaluation of quinoline-piperazine analogs.

potential_anticancer_mechanism cluster_cell Cancer Cell compound (4-Chlorophenyl)-[4-(8-nitroquinolin- 5-yl)piperazin-1-yl]methanone receptor Cellular Target (e.g., Kinase, DNA) compound->receptor Binding pathway Signaling Pathway (e.g., Proliferation, Survival) receptor->pathway Disruption apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Induction inhibition Inhibition of Cell Growth pathway->inhibition

References

Benchmarking (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a standard-of-care therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

As the specific compound "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" is not extensively characterized in publicly available literature, this guide will benchmark a hypothetical next-generation therapeutic, herein referred to as Compound N , against the established standard-of-care therapeutic, Gefitinib . This comparison will be presented in the context of treating Non-Small Cell Lung Cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR).

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a standard of care for patients with NSCLC harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation). However, patients often develop resistance to first-generation TKIs, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M. Compound N represents a next-generation EGFR TKI designed to overcome this resistance mechanism while retaining activity against the initial activating mutations.

Comparative Efficacy Data

The following tables summarize the comparative in vitro and in vivo efficacy of Compound N and Gefitinib.

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) of each compound against different forms of the EGFR kinase. Lower IC50 values indicate greater potency.

CompoundEGFR (L858R) IC50 (nM)EGFR (exon 19 del) IC50 (nM)EGFR (T790M/L858R) IC50 (nM)
Compound N 1.20.810.5
Gefitinib 5.43.7>1000
Table 2: In Vitro Cell Viability

This table shows the concentration of each compound required to inhibit the growth of NSCLC cell lines with different EGFR mutation statuses by 50% (GI50).

Cell LineEGFR Mutation StatusCompound N GI50 (nM)Gefitinib GI50 (nM)
PC-9exon 19 del815
H1975L858R/T790M25>5000
Table 3: In Vivo Efficacy in Xenograft Model

This table summarizes the tumor growth inhibition (TGI) observed in a mouse xenograft model using the H1975 (L858R/T790M) NSCLC cell line.

Treatment GroupDoseTGI (%)
Vehicle Control-0
Compound N 25 mg/kg, oral, daily92
Gefitinib 50 mg/kg, oral, daily15

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the points of intervention for both Gefitinib and Compound N.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound_N Compound N Compound_N->EGFR Inhibits (WT, mutant, T790M) Gefitinib Gefitinib Gefitinib->EGFR Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (GI50) Cell_Viability->Data_Analysis Xenograft Xenograft Model (TGI) End Conclusion Xenograft->End Start Start Start->Kinase_Assay Start->Cell_Viability Data_Analysis->Xenograft

Independent Verification of the Biological Activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activity of piperazine-substituted quinoline derivatives, with a focus on the potential anticancer and anti-inflammatory properties of compounds structurally related to (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Due to the limited publicly available data on this specific molecule, this guide leverages published data on closely related analogues to provide a framework for its independent verification and evaluation.

Executive Summary

Quinoline and piperazine moieties are key pharmacophores in the development of novel therapeutic agents. Derivatives combining these scaffolds have shown promise as anticancer and anti-inflammatory agents. This guide synthesizes available data on structurally similar compounds to (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, presenting their reported biological activities, the experimental methods used for their evaluation, and potential signaling pathways involved. The primary comparator for anticancer activity is a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives, which have demonstrated potent in vitro activity against renal cancer cell lines. For anti-inflammatory activity, a 7-chloro-4-(piperazin-1-yl) quinoline derivative provides a well-documented example with detailed in vitro and in vivo protocols.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of piperazine-substituted quinoline derivatives from published studies.

Table 1: In Vitro Anticancer Activity of 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile Derivatives against UO-31 Renal Cancer Cell Line

Compound IDSubstitution on Benzoyl RingGrowth Inhibition (%)
8c 4-Chloro-7
8g 3,4-Dichloro-19

Data extracted from a study on novel 4-piperazinylquinolines as antiproliferative agents.[1]

Table 2: Anti-inflammatory Activity of a 7-Chloro-4-(piperazin-1-yl) Quinoline Derivative

AssayMediatorInhibition
LPS-stimulated RAW 264.7 cellsNitric Oxide (NO)Significant reduction
LPS-stimulated RAW 264.7 cellsCyclooxygenase-2 (COX-2)Significant reduction
Carrageenan-induced paw edema (in vivo)EdemaDose-dependent reduction
Pleurisy model (in vivo)TNF-αReduction
Pleurisy model (in vivo)IL-1βReduction

Data synthesized from a study on the anti-inflammatory and analgesic activities of a 7-chloro-4-(piperazin-1-yl) quinoline derivative.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biological activity. The following are protocols adapted from studies on structurally similar compounds.

Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

This protocol is based on the methodology used by the National Cancer Institute (NCI) for its 60-cell line screen, which was employed to test the 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives.

Objective: To determine the in vitro growth inhibitory effects of a test compound on a panel of 60 human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., UO-31 renal cancer cell line)

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Plating: Cells are inoculated into 96-well microtiter plates in 100 µL of medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines. The microtiter plates are incubated at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of the test compound.

  • Compound Addition: After 24 hours, two plates of each cell line are fixed in situ with TCA to represent a measurement of the cell population at the time of drug addition (Tz). The experimental compounds are solubilized in DMSO and diluted in culture medium. Aliquots of 100 µL of these dilutions are added to the appropriate microtiter wells, resulting in the desired final drug concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Staining: For adherent cells, the assay is terminated by the addition of cold TCA. Cells are fixed for 60 minutes at 4°C and then washed with water. The TCA-fixed cells are stained for 30 minutes with 0.4% (w/v) SRB in 1% acetic acid. Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. For suspension cells, the methodology is adapted for a settled cell suspension.

  • Data Analysis: The percentage growth is calculated at each of the drug concentrations levels. Percentage growth inhibition is calculated as: [ (Ti - Tz) / (C - Tz) ] x 100 for concentrations for which Ti > Tz, and [ (Ti - Tz) / Tz ] x 100 for concentrations for which Ti < Tz.

Anti-inflammatory Activity: In Vitro Nitric Oxide (NO) and COX-2 Inhibition Assay

This protocol is based on the methods used to evaluate the anti-inflammatory properties of a 7-chloro-4-(piperazin-1-yl) quinoline derivative in RAW 264.7 macrophage cells.

Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess reagent

  • Reagents for Western blotting (primary antibodies for COX-2 and β-actin, secondary antibodies, lysis buffer, etc.)

Procedure:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates for the NO assay and in 6-well plates for the COX-2 Western blot. Cells are allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1 hour before stimulation with LPS (1 µg/mL).

  • Nitric Oxide (NO) Assay: After 24 hours of incubation with the test compound and LPS, the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.

  • Western Blot for COX-2 Expression: After 24 hours of treatment, the cells are washed with PBS and lysed. The protein concentration in the lysates is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate a potential signaling pathway that could be modulated by quinoline derivatives and a typical experimental workflow for anticancer drug screening.

Caption: A potential mechanism of action for quinoline derivatives as anticancer agents through the inhibition of receptor tyrosine kinases, leading to the downregulation of pro-survival signaling pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways.

G Experimental Workflow for In Vitro Anticancer Screening cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_analysis Data Analysis start Start cell_plating Plate Human Cancer Cell Lines (e.g., UO-31 in 96-well plates) start->cell_plating incubation1 Incubate for 24 hours cell_plating->incubation1 add_compound Add Test Compound (e.g., (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone) incubation1->add_compound incubation2 Incubate for 48 hours add_compound->incubation2 fix_stain Fix Cells with TCA and Stain with SRB incubation2->fix_stain read_absorbance Read Absorbance at 515 nm fix_stain->read_absorbance calculate_gi Calculate Growth Inhibition (%) read_absorbance->calculate_gi end End calculate_gi->end

Caption: A generalized workflow for determining the in vitro anticancer activity of a test compound using the NCI-60 Sulforhodamine B (SRB) assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a complex molecule requiring careful waste management.

Compound Characteristics and Hazards

  • Chlorinated Organic Compounds: These compounds can be persistent in the environment and may produce hazardous byproducts upon incomplete combustion. Disposal of halogenated organic compounds is regulated, often requiring high-temperature incineration.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive. They are generally classified as hazardous waste.[1]

  • Piperazine Derivatives: Piperazine and its derivatives can be corrosive and may have sensitizing effects. They should be handled with appropriate personal protective equipment (PPE).[2][3]

Given these components, (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is presumed to be a toxic and environmentally hazardous chemical. Therefore, it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

G start Start: Disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available consult_sds Consult Section 13: Disposal Considerations in the SDS for specific instructions. is_sds_available->consult_sds Yes assess_hazards Assess hazards based on structural components: - Chlorinated aromatic - Nitroquinoline - Piperazine is_sds_available->assess_hazards No treat_as_hazardous Treat as hazardous waste. consult_sds->treat_as_hazardous assess_hazards->treat_as_hazardous ppe Wear appropriate Personal Protective Equipment (PPE): - Safety goggles - Chemical-resistant gloves - Lab coat treat_as_hazardous->ppe waste_container Select a compatible, labeled hazardous waste container. ppe->waste_container label_container Label the container with: - 'Hazardous Waste' - Full chemical name - Hazard characteristics (e.g., Toxic) waste_container->label_container segregate_waste Segregate from incompatible materials (e.g., strong acids, oxidizing agents). label_container->segregate_waste storage Store in a designated satellite accumulation area. segregate_waste->storage disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. storage->disposal_vendor end End: Proper Disposal Complete disposal_vendor->end

Disposal workflow for the subject chemical.

Procedural Steps for Disposal

  • Hazard Assessment : In the absence of a specific SDS, evaluate the hazards based on the chemical's structural motifs. The presence of chloro-, nitro-, and piperazine groups necessitates handling it as a hazardous material.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

  • Waste Collection :

    • Collect waste (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in a dedicated, compatible, and properly sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. It should be segregated from strong acids and oxidizing agents.[2]

  • Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage : Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.

  • Disposal : Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Important Note : Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Quantitative Data and Regulatory Information

Without a specific SDS, quantitative data such as LC50 or LD50 values are not available. However, the following table summarizes general regulatory information pertinent to the disposal of this type of chemical.

ParameterGuideline
EPA Hazardous Waste Code Likely falls under F-listed wastes if it is a spent solvent, or U- or P-listed wastes if it is a discarded commercial chemical product. A specific determination would be required.
Aqueous Waste Neutralization Not recommended. Due to its presumed toxicity and organic nature, aqueous solutions containing this compound should be disposed of as hazardous waste, not neutralized and sewered.
Incineration The preferred method of disposal for halogenated and nitroaromatic organic compounds.

Experimental Protocols

There are no established and verified experimental protocols for the in-lab neutralization or deactivation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Attempting to neutralize or treat this chemical without a validated procedure could result in hazardous reactions. Therefore, professional disposal is mandatory.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (CAS Number: 115687-05-3). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is classified with the following hazards:

  • Acute toxicity, Oral (Category 3) : Toxic if swallowed.[1]

  • Skin irritation (Category 2) : Causes skin irritation.[1]

  • Eye irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific target organ toxicity — Single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]

The following tables summarize the required personal protective equipment and hazard information.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of the solid compound, which can cause respiratory irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which can cause irritation.[1]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles that can cause serious irritation.[1]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.

Table 2: Hazard and Precautionary Statements

CodeStatement
H301 Toxic if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P301 + P310 + P330 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Operational Plan for Safe Handling

2.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area.

  • A chemical fume hood is recommended for procedures that may generate dust.

2.2. Handling Procedures

  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer :

    • Handle as a solid to minimize dust generation.

    • If possible, weigh the compound in a fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers. Avoid scooping actions that could create airborne dust.

  • In Solution : Once dissolved, the risk of inhalation is significantly reduced. However, standard laboratory practices for handling chemical solutions should be followed.

2.3. Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone must be treated as hazardous waste.

3.1. Waste Collection

  • Solid Waste : Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.

  • Liquid Waste : Collect any solutions containing the compound in a separate, labeled hazardous waste container.

3.2. Labeling and Storage

  • All waste containers must be labeled with the full chemical name and the words "Hazardous Waste".

  • Store waste containers in a designated, secure area away from incompatible materials.

3.3. Final Disposal

  • Dispose of all hazardous waste through your institution's environmental health and safety program. Do not dispose of this chemical down the drain or in the regular trash.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

PPE_Selection_Workflow start Start: Handling (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is_solid Is the compound in solid form? start->is_solid weighing Weighing or transferring solid? is_solid->weighing Yes in_solution Is the compound in solution? is_solid->in_solution No weighing->in_solution No ppe_solid Required PPE: - N95 Dust Mask - Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_solid Yes ppe_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat in_solution->ppe_solution Yes end End: Proceed with caution ppe_solid->end ppe_solution->end

Caption: PPE Selection Workflow for Handling the Target Compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SIRT2-IN-8
Reactant of Route 2
Reactant of Route 2
SIRT2-IN-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.